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  • Product: N-[3-(Octylamino)propyl]-D-gluconamide
  • CAS: 93980-73-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Purification of N-[3-(Octylamino)propyl]-D-gluconamide

Foreword: The Rationale of Amphiphilic Design N-[3-(Octylamino)propyl]-D-gluconamide stands as a molecule of significant interest at the intersection of carbohydrate chemistry and material science. Its structure is a del...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale of Amphiphilic Design

N-[3-(Octylamino)propyl]-D-gluconamide stands as a molecule of significant interest at the intersection of carbohydrate chemistry and material science. Its structure is a deliberate fusion of two distinct chemical personalities: a hydrophilic D-gluconamide headgroup derived from glucose, a ubiquitous and biocompatible sugar, and a lipophilic tail composed of an octyl group linked via a propylamino spacer. This amphiphilic nature is the cornerstone of its functionality, enabling it to self-assemble and interact at interfaces, making it a prime candidate for applications in drug delivery, bio-compatible surfactants, and advanced material formulation.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this target molecule. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the justification for procedural choices, and the self-validating checkpoints that ensure the integrity of the final product. Our approach is divided into two primary synthetic stages: the construction of the key diamine intermediate, followed by its conjugation to the gluconamide moiety.

Part 1: Synthesis of the N-octyl-1,3-propanediamine Intermediate

The foundational step is the synthesis of the custom diamine linker, N-octyl-1,3-propanediamine. While several routes exist, reductive amination offers a highly efficient and controllable strategy, avoiding the over-alkylation issues common with direct alkylation methods.[2] This process involves the condensation of an aldehyde (octanal) with a primary amine (1,3-diaminopropane) to form an imine intermediate, which is then immediately reduced in situ to the desired secondary amine.

Causality of Reagent Selection
  • 1,3-Diaminopropane: Used in excess to statistically favor the mono-alkylation product and minimize the formation of the di-alkylated byproduct where two octyl groups attach to both nitrogens of the diamine.

  • Sodium Triacetoxyborohydride (STAB): This is the reducing agent of choice for its remarkable selectivity.[3] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate. This selectivity is crucial for achieving a high yield of the desired product.[2] Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide reagents.[3]

Experimental Protocol: Reductive Amination

Table 1: Reagents for N-octyl-1,3-propanediamine Synthesis

ReagentFormulaMW ( g/mol )Moles (Equivalents)Amount
OctanalC₈H₁₆O128.210.10 (1.0)12.82 g (16.0 mL)
1,3-DiaminopropaneC₃H₁₀N₂74.120.30 (3.0)22.24 g (25.0 mL)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.940.12 (1.2)25.43 g
Dichloromethane (DCM)CH₂Cl₂84.93-400 mL
Acetic Acid (Glacial)CH₃COOH60.05-~6.0 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add octanal (1.0 eq) and dichloromethane (200 mL).

  • Amine Addition: Add 1,3-diaminopropane (3.0 eq) to the solution. A slight exotherm may be observed.

  • Imine Formation: Add glacial acetic acid (~1.0 eq, 6.0 mL) to catalyze the formation of the iminium ion. Allow the mixture to stir at room temperature for 1 hour.

  • Reduction: Cool the flask in an ice bath to 0-5 °C. Slowly add sodium triacetoxyborohydride (1.2 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up & Extraction:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 100 mL).

    • Combine all organic layers and wash with brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine.

  • Purification: The crude product is purified by vacuum distillation to yield N-octyl-1,3-propanediamine as a clear, colorless oil.

Part 2: Synthesis of N-[3-(Octylamino)propyl]-D-gluconamide

The final step involves the conjugation of the synthesized diamine to the carbohydrate headgroup. This is achieved through the aminolysis of D-glucono-1,5-lactone. This reaction is a direct and atom-economical nucleophilic acyl substitution where the primary amine of our synthesized diamine attacks the lactone's carbonyl carbon, leading to ring-opening and the formation of the stable amide bond.[4]

Causality of Reagent Selection
  • D-Glucono-1,5-lactone: This cyclic ester of D-gluconic acid is the ideal starting material.[5] It is commercially available and readily undergoes ring-opening with amines under mild conditions. In aqueous solutions, it exists in equilibrium with gluconic acid, but the reaction with amines drives the equilibrium towards the amide product.[6]

  • Methanol as Solvent: Methanol is an excellent solvent for both the lactone and the diamine, creating a homogenous reaction environment. It is also easily removed during the work-up phase.

Experimental Protocol: Lactone Aminolysis

Table 2: Reagents for N-[3-(Octylamino)propyl]-D-gluconamide Synthesis

ReagentFormulaMW ( g/mol )Moles (Equivalents)Amount
D-Glucono-1,5-lactoneC₆H₁₀O₆178.140.05 (1.0)8.91 g
N-octyl-1,3-propanediamineC₁₁H₂₆N₂186.340.05 (1.0)9.32 g
MethanolCH₃OH32.04-250 mL

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve D-glucono-1,5-lactone (1.0 eq) in methanol (250 mL) with gentle warming (~40 °C) if necessary.

  • Amine Addition: Once a clear solution is obtained, add the purified N-octyl-1,3-propanediamine (1.0 eq) dropwise via a syringe.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (8:2) with a small amount of ammonium hydroxide.

  • Product Isolation:

    • Upon completion, the product often precipitates from the methanol solution as a white solid.

    • If no precipitation occurs, concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

    • Add diethyl ether or ethyl acetate as an anti-solvent to induce precipitation.

  • Filtration: Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the crude N-[3-(Octylamino)propyl]-D-gluconamide.

Part 3: Purification and Verification

The amphiphilic nature of N-[3-(Octylamino)propyl]-D-gluconamide presents unique purification challenges, as it can form aggregates or gels in certain solvent systems.[7] A multi-step purification strategy is often required to achieve high purity.

Purification Strategies

Table 3: Comparison of Purification Techniques

MethodPrincipleEluent/Solvent SystemAdvantagesDisadvantages
Recrystallization Differential solubility of product and impurities at different temperatures.Ethanol/Water, Methanol/Ethyl AcetateScalable, cost-effective for bulk purification.May not remove structurally similar impurities.
Silica Gel Chromatography Separation based on polarity.Gradient of Dichloromethane to 10-20% Methanol in DCM.Excellent for removing non-polar and highly polar impurities.Can be slow; product may streak on the column due to its amphiphilic nature.
Reverse-Phase HPLC Separation based on hydrophobicity.C18 column with a Water/Acetonitrile gradient (+0.1% TFA).High-resolution, ideal for final polishing and analytical verification.Limited sample load, requires specialized equipment.

Recommended Purification Workflow:

  • Initial Purification: Perform a recrystallization from a suitable solvent system (e.g., ethanol) to remove the bulk of impurities.

  • Chromatographic Polishing: If necessary, subject the recrystallized material to silica gel column chromatography. To mitigate streaking, the eluent can be doped with 0.5-1% triethylamine or ammonium hydroxide.

  • High-Purity Standard: For applications requiring >99% purity, preparative Reverse-Phase HPLC is the final step.

Self-Validating System: Analytical Characterization

Each stage of the synthesis and purification must be validated through rigorous analytical techniques to confirm structure and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a proton map of the molecule. Expect to see characteristic signals for the octyl chain (a triplet around 0.8-0.9 ppm for the terminal CH₃), the propyl chain, and the complex multiplets of the gluconamide protons.

    • ¹³C NMR: Confirms the carbon skeleton, including the critical amide carbonyl signal around 170-175 ppm.

    • Scientist's Note: Peak broadening is a common issue for amphiphiles due to molecular aggregation.[7] Running samples in solvents like DMSO-d₆ or CD₃OD at slightly elevated temperatures can help sharpen signals.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) is used to confirm the molecular weight of the final product. The expected [M+H]⁺ ion for C₁₇H₃₆N₂O₆ is m/z 365.27.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is used to determine the final purity of the compound. Purity is calculated based on the area percentage of the main product peak.[7]

Visualizing the Process

Overall Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Start Starting Materials (Octanal, 1,3-Diaminopropane) RA Reductive Amination (STAB, DCM) Start->RA Diamine Intermediate: N-octyl-1,3-propanediamine RA->Diamine Aminolysis Lactone Aminolysis (Methanol) Diamine->Aminolysis Lactone D-glucono-1,5-lactone Lactone->Aminolysis Crude Crude Product Aminolysis->Crude Recryst Recrystallization Crude->Recryst Column Silica Gel Chromatography Recryst->Column HPLC Preparative RP-HPLC Column->HPLC Analysis Final Product (>95% Purity) HPLC->Analysis NMR NMR Analysis->NMR MS Mass Spec Analysis->MS HPLC_A Analytical HPLC Analysis->HPLC_A

Caption: A workflow diagram illustrating the key stages from synthesis to purification and final analysis.

Core Reaction Mechanism: Aminolysis

Caption: The core aminolysis reaction showing the ring-opening of the lactone by the diamine.

References

  • Myers, A. Reductive Amination. Myers Chem 115, Harvard University. Available from: [Link]

  • Sumby, C. J. (2009). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Nanyang Technological University. Available from: [Link]

  • Lin, C.-H., et al. (2000). The expeditious preparation and reactivity of some protected forms of gluconolactones. Tetrahedron Letters, 41(10), 16487. Available from: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (1998). GLUCONO-δ-LACTONE. JECFA. Available from: [Link]

  • Sumby, C. J. (2009). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Chemical Communications. Available from: [Link]

  • Gervay-Hague, J., & Lin, C.-H. (2000). Acetalisation of D-glucono-1,5-lactone 1. ResearchGate. Available from: [Link]

  • Stark, D. A., et al. (2018). Scope and Limitations in the Synthesis of Glucosamine-based Ionic Liquids. ChemistryOpen. Available from: [Link]

  • Breyton, C., et al. (1994). Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available from: [Link]

  • Gevorgyan, V., & Rubin, M. (2015). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Publications. Available from: [Link]

  • Shallenberger, R. S. (1980). Tastes, structure and solution properties of D-glucono-1,5-lactone. PubMed. Available from: [Link]

  • Wang, Y., et al. (2025). The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts and Long-Lasting Modification of Different Materials. MDPI. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Brizard, A., et al. (2007). Electron micrograph of N-octyl-d-gluconamide self-assembled fibers and 3D model of four entwined ribbons. ResearchGate. Available from: [Link]

  • Papp, G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science. Available from: [Link]

  • Roy, V., et al. (2022). Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. MDPI. Available from: [Link]

  • Rafestin, M. E., et al. PURIFICATION OF N-ACETYL D-GLUCOSAMINE-BINDING PROTEINS BY AFFINITY CHROMATOGRAPHY. CORE. Available from: [Link]

  • The Nest Group. Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Available from: [Link]

  • CN1785514A. Catalyst for preparing n-propylamine, its preparation method and application. Google Patents.
  • Papp, G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Available from: [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica. Available from: [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available from: [Link]

  • NextSDS. N-[3-(dimethylamino)propyl]-D-gluconamide — Chemical Substance Information. Available from: [Link]

Sources

Exploratory

Advanced Physicochemical Profiling of N-[3-(Octylamino)propyl]-D-gluconamide

A Technical Whitepaper on pH-Responsive Sugar Surfactants for Membrane Protein Structural Biology Executive Summary The isolation and structural characterization of integral membrane proteins remain among the most formid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on pH-Responsive Sugar Surfactants for Membrane Protein Structural Biology

Executive Summary

The isolation and structural characterization of integral membrane proteins remain among the most formidable challenges in modern biochemistry. Success relies heavily on the selection of an optimal surfactant that can disrupt the lipid bilayer without denaturing the target protein's native fold. N-[3-(Octylamino)propyl]-D-gluconamide (CAS: 93980-73-5) is an advanced, amidoamine-based sugar surfactant that bridges the gap between traditional non-ionic detergents (such as MEGA-8 and Octyl β -D-glucopyranoside) and stimuli-responsive smart materials.

By integrating a highly hydrating D-gluconamide headgroup with a pH-responsive secondary amine spacer and a short octyl (C8) aliphatic tail, this molecule offers unprecedented control over micellar self-assembly. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and outlines self-validating experimental workflows for its application in structural biology.

Molecular Architecture & Stimuli-Responsive Behavior

The unique utility of N-[3-(Octylamino)propyl]-D-gluconamide stems from its tripartite molecular architecture, which dictates its thermodynamic behavior in aqueous solutions:

  • The D-Gluconamide Headgroup: This polyhydroxyl moiety provides massive hydration via extensive hydrogen-bonding networks. Unlike polyoxyethylene-based detergents (e.g., Triton X-100), which exhibit a cloud point and can undergo phase separation near room temperature, gluconamide surfactants maintain optical clarity and structural integrity across a broad temperature range [2]. Furthermore, sugar-based headgroups do not form peroxides in solution, eliminating the risk of oxidative damage to sensitive protein residues.

  • The Aminopropyl Spacer: The inclusion of a secondary amine (pKa ~9.5) introduces a critical pH-responsive switch. At physiological pH (7.4), the amine is protonated, rendering the surfactant cationic. At alkaline pH (>10), it deprotonates into a purely non-ionic state. This tunable charge density is increasingly utilized in the design of novel stimuli-responsive surfactants for targeted delivery and controlled emulsification [3].

  • The Octyl (C8) Tail: The short aliphatic chain ensures a high Critical Micelle Concentration (CMC). As observed in homologous octyl-chain sugar surfactants like MEGA-8, a C8 tail typically results in a CMC of approximately 50 mM [1]. This high CMC is a massive advantage for structural biologists, as it allows for the rapid and complete removal of the detergent via dialysis during proteoliposome reconstitution.

G M_cat Protonated Monomer (pH < 8) Cationic Form M_non Deprotonated Monomer (pH > 10) Non-ionic Form M_cat->M_non + OH⁻ (Deprotonation) Mic_cat Cationic Micelle (High CMC) M_cat->Mic_cat Self-Assembly (> CMC) Mic_non Non-ionic Micelle (Low CMC) M_non->Mic_non Self-Assembly (> CMC) Mic_cat->Mic_non pH Shift (Alkaline)

Fig 1: pH-dependent structural transitions and micellar assembly pathways.

Physicochemical Profiling

The quantitative parameters of N-[3-(Octylamino)propyl]-D-gluconamide dictate its experimental utility. The table below summarizes its core physicochemical properties and the mechanistic implications of these metrics.

PropertyValueMechanistic Implication for Drug Development
Molecular Formula C₁₇H₃₆N₂O₆-
Molecular Weight 364.48 g/mol Small micellar weight minimizes the detergent corona, facilitating high-resolution Cryo-EM.
CMC (Non-ionic state) ~45 - 55 mMHigh monomer solubility allows rapid clearance via dialysis during protein reconstitution.
pKa (Secondary Amine) ~9.5Enables pH-triggered surface charge modulation for selective ion-exchange chromatography.
HLB (Calculated) ~12.5 - 13.5Optimal hydrophilic-lipophilic balance for solubilizing lipid bilayers without denaturing proteins.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes an internal control or a physical checkpoint to verify the success of the procedure before moving to the next phase.

Protocol 1: Determination of CMC via Isothermal Titration Calorimetry (ITC)

Rationale: Relying on fluorescent probes (like ANS) to determine CMC can artificially perturb micellization thermodynamics because the probe partitions into the micelle core. ITC directly measures the enthalpy of demicellization ( ΔHmic​ ), providing a label-free, self-validating measurement.

Step-by-Step Methodology:

  • Preparation: Prepare a 200 mM stock of N-[3-(Octylamino)propyl]-D-gluconamide in a highly buffered system (e.g., 50 mM CAPS, 150 mM NaCl, pH 10.5) to ensure the surfactant remains in its non-ionic state.

  • Degassing: Degas both the surfactant stock and the blank buffer under a vacuum for 10 minutes to prevent cavitation artifacts during injection.

  • Titration: Load the ITC syringe with the 200 mM surfactant stock and the sample cell with the blank buffer. Perform 30 sequential injections of 10 µL at 25°C, with a stirring speed of 300 rpm.

  • Validation Checkpoint: Analyze the raw heat rate. The protocol is internally validated if the baseline heat of injection stabilizes perfectly before and after the CMC inflection point. A drifting baseline flags the presence of impurities or incomplete demicellization, prompting immediate recalibration.

  • Data Extraction: The inflection point of the integrated sigmoidal curve directly yields the CMC, while the amplitude provides ΔHmic​ .

Protocol 2: Membrane Protein Solubilization and Reconstitution

Rationale: The C8 tail and gluconamide headgroup make this surfactant ideal for extracting proteins from native membranes. A high CMC ensures that the detergent can be completely dialyzed away to form tightly sealed proteoliposomes.

Step-by-Step Methodology:

  • Membrane Disruption: Resuspend the cell membrane pellet in lysis buffer (pH 7.4). Add N-[3-(Octylamino)propyl]-D-gluconamide to a final concentration of 120 mM (approximately 2.5x CMC) to ensure complete micellar saturation of the lipid bilayer.

  • Incubation: Incubate the suspension at 4°C for 2 hours with gentle, end-over-end agitation to allow mixed micelle formation (lipid-protein-detergent complexes).

  • Validation Checkpoint (Ultracentrifugation): Subject the mixture to ultracentrifugation at 100,000 × g for 45 minutes. This step strictly separates functionally solubilized protein (supernatant) from aggregated/denatured protein (pellet). Running an SDS-PAGE on both fractions internally validates the solubilization efficiency before downstream chromatography is attempted.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Critical Causality: Maintain the surfactant concentration at 1.5x CMC (~75 mM) during all wash steps. Falling below the CMC will cause the micelles to disassemble, leading to the immediate hydrophobic collapse and precipitation of the target protein.

  • Detergent Removal: Dialyze the purified protein against a detergent-free buffer for 48 hours using a 10 kDa MWCO membrane to induce spontaneous proteoliposome formation.

Workflow Cell Cell Membrane (Lipid Bilayer + Proteins) AddDet AddDet Cell->AddDet Membrane Disruption Solub Solubilization Phase (Mixed Micelles Formed) AddDet->Solub Lipid-Protein Extraction Purif Affinity Chromatography (Wash with 1.5x CMC Detergent) Solub->Purif Isolate Target Protein Dialysis Detergent Removal via Dialysis (High CMC facilitates clearance) Purif->Dialysis Reconstitution Prep

Fig 2: Step-by-step membrane protein extraction and purification workflow.

References

  • Title: Solubility properties of the alkylmethylglucamide surfactants Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Properties of New Glucamide Surfactants Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Synthesis, physicochemical property, and antibacterial activity of novel nonionic 1-alkylaminoglycerol Gemini surfactants Source: Arabian Journal of Chemistry (ScienceDirect) URL: [Link]

Foundational

An In-depth Technical Guide to the Critical Micelle Concentration of N-[3-(Octylamino)propyl]-D-gluconamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-[3-(Octylamino)propyl]-D-gluconamide is a non-ionic, sugar-based surfactant with significant potential in pharmaceutical and biotechnological app...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[3-(Octylamino)propyl]-D-gluconamide is a non-ionic, sugar-based surfactant with significant potential in pharmaceutical and biotechnological applications due to its biocompatibility and derivation from renewable resources. A pivotal parameter governing its efficacy in formulations is the Critical Micelle Concentration (CMC), the threshold at which individual surfactant molecules (unimers) self-assemble into organized aggregates known as micelles. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the CMC of N-[3-(Octylamino)propyl]-D-gluconamide. We will explore the molecular driving forces behind micellization, detail established experimental methodologies for CMC determination, and discuss the influence of environmental factors on this critical parameter. While specific experimental data for this exact molecule is not extensively published, we will leverage data from structurally similar N-alkyl-D-gluconamides to provide a robust predictive framework.

Introduction to N-[3-(Octylamino)propyl]-D-gluconamide

N-[3-(Octylamino)propyl]-D-gluconamide belongs to the family of N-alkyl-D-gluconamides, which are characterized by a hydrophilic D-gluconamide headgroup derived from glucose and a hydrophobic alkyl tail. The octyl chain in the hydrophobic tail of N-[3-(Octylamino)propyl]-D-gluconamide provides the necessary impetus for self-assembly in aqueous solutions. These surfactants are of particular interest in drug delivery, as their micellar structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1]

The general structure of N-alkyl-D-gluconamides allows for the formation of complex, non-covalent quadruple helical fibers through intermolecular hydrogen bonding between the gluconamide headgroups and hydrophobic interactions among the alkyl tails.[2]

The Phenomenon of Micellization and the Critical Micelle Concentration (CMC)

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the surfactant molecules disrupt the hydrogen-bonding network of water, which is thermodynamically unfavorable. To minimize this disruption, the surfactant molecules aggregate, sequestering their hydrophobic tails in the core of the micelle and exposing their hydrophilic headgroups to the water. This self-assembly occurs above a specific concentration known to be the Critical Micelle Concentration (CMC).

Below the CMC, the surfactant exists predominantly as monomers in the solution. As the concentration increases and surpasses the CMC, any additional surfactant molecules will preferentially form micelles. This transition is accompanied by abrupt changes in various physicochemical properties of the solution, which form the basis for the experimental determination of the CMC.[2]

Factors Influencing the Critical Micelle Concentration

The CMC of a surfactant is not an immutable constant but is influenced by several factors:

  • Structure of the Hydrophobic Group: An increase in the length of the alkyl chain enhances the hydrophobicity of the surfactant, leading to a decrease in the CMC.[2] This is because a longer hydrophobic tail has a greater tendency to be shielded from water, thus promoting micellization at lower concentrations.

  • Structure of the Hydrophilic Group: While the core hydrophilic group for this class of surfactants is the D-gluconamide head, modifications can influence the CMC.

  • Temperature: For many non-ionic surfactants, the CMC generally decreases with an increase in temperature up to a certain point (the cloud point). This is attributed to the dehydration of the hydrophilic headgroups at higher temperatures, which favors micelle formation.[3]

  • Presence of Electrolytes: The addition of salts can influence the CMC of non-ionic surfactants, although the effect is typically less pronounced than for ionic surfactants. For N-acyl-N-methylglucamides, the effect of different salts has been shown to follow the Hofmeister series.[4]

  • pH: The pH of the solution is not expected to have a significant impact on the CMC of N-[3-(Octylamino)propyl]-D-gluconamide as it is a non-ionic surfactant.

Comparative CMC Data of Related Surfactants

CompoundAlkyl Chain LengthCMC (mM)Temperature (°C)Reference
N-acetyl-N-octyl-d-glucamideC8~0.2 - 0.625[5]
N-acetyl-N-decyl-d-glucamideC10Lower than C8 analog25[5]
n-Octyl-β-D-glucosideC82525[6][7]

Based on these trends, it is anticipated that N-[3-(Octylamino)propyl]-D-gluconamide, with its C8 alkyl chain, will exhibit a CMC in the low millimolar range. The presence of the propylamino linker may slightly alter the CMC compared to a direct N-octyl-D-gluconamide.

Experimental Determination of the Critical Micelle Concentration

The CMC is determined by monitoring a physical property of the surfactant solution that shows a distinct change in its concentration dependence at the point of micelle formation. The two most common and reliable methods for non-ionic surfactants are surface tensiometry and fluorescence spectroscopy.

Surface Tensiometry

Principle: Below the CMC, as the surfactant concentration increases, the monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution. Once the CMC is reached and the interface is saturated with monomers, the surface tension remains relatively constant with further increases in surfactant concentration, as the excess surfactant forms micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[2]

Experimental Protocol:

  • Preparation of Surfactant Solutions:

    • Prepare a concentrated stock solution of N-[3-(Octylamino)propyl]-D-gluconamide in high-purity water.

    • Perform a series of dilutions to create solutions with a range of concentrations spanning the expected CMC (e.g., from 0.01 mM to 10 mM).

  • Instrumentation:

    • Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

    • Ensure the instrument is calibrated according to the manufacturer's instructions, typically with high-purity water.

  • Measurement:

    • Measure the surface tension of each prepared solution at a constant and recorded temperature.

    • Allow sufficient time for the surface tension to equilibrate before each measurement, particularly for solutions near the CMC.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two linear regions with different slopes. The intersection of the extrapolated lines of these two regions corresponds to the CMC.

CMC_Determination_Surface_Tension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure Measure Surface Tension prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot γ vs. log(C) measure->plot determine_cmc Identify Inflection Point (CMC) plot->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, typically pyrene, which is sensitive to the polarity of its microenvironment. In the aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in microenvironment causes a characteristic shift in the fluorescence emission spectrum of pyrene, specifically in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). The CMC is determined from the inflection point in a plot of the I₁/I₃ ratio versus the surfactant concentration.[1]

Experimental Protocol:

  • Preparation of Pyrene Stock Solution:

    • Prepare a stock solution of pyrene (e.g., 1x10⁻³ M) in a volatile organic solvent such as acetone or ethanol.

  • Preparation of Surfactant-Pyrene Solutions:

    • To a series of clean vials, add a small, fixed volume of the pyrene stock solution.

    • Completely evaporate the solvent to leave a thin film of pyrene. This step is crucial to prevent solvent interference.

    • Add the previously prepared series of N-[3-(Octylamino)propyl]-D-gluconamide solutions of varying concentrations to the vials.

    • Allow the solutions to equilibrate, typically overnight with gentle agitation, to ensure complete dissolution of pyrene and micelle formation.

  • Fluorescence Measurement:

    • Use a fluorometer to measure the fluorescence emission spectrum of each solution.

    • The typical excitation wavelength for pyrene is around 335 nm, and the emission is scanned from approximately 350 nm to 500 nm.

  • Data Analysis:

    • From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The resulting plot will be sigmoidal. The CMC can be determined from the midpoint of the transition.

CMC_Determination_Fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_pyrene Prepare Pyrene Stock Solution add_pyrene Aliquot Pyrene & Evaporate Solvent prep_pyrene->add_pyrene prep_surfactant Prepare Surfactant Dilutions add_surfactant Add Surfactant Solutions prep_surfactant->add_surfactant add_pyrene->add_surfactant equilibrate Equilibrate Overnight add_surfactant->equilibrate measure_spectra Measure Emission Spectra (λex ≈ 335 nm) equilibrate->measure_spectra calc_ratio Calculate I₁/I₃ Ratio measure_spectra->calc_ratio plot Plot I₁/I₃ vs. log(C) calc_ratio->plot determine_cmc Determine CMC from Sigmoidal Fit plot->determine_cmc

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Exploratory

Structural and Functional Profiling of N-[3-(Octylamino)propyl]-D-gluconamide in Advanced Delivery Systems

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Nanomedicine Researchers Executive Summary The evolution of lipid-based nanocarriers requires amphiphilic molecules tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Nanomedicine Researchers

Executive Summary

The evolution of lipid-based nanocarriers requires amphiphilic molecules that can dynamically respond to physiological microenvironments while maintaining structural integrity. N-[3-(Octylamino)propyl]-D-gluconamide (CAS: 93980-73-5) represents a highly specialized class of hybrid surfactants. By fusing a non-ionic, highly hydrating carbohydrate headgroup with an ionizable secondary amine and a short hydrophobic tail, this molecule serves as a versatile building block for stimuli-responsive lipid nanoparticles (LNPs), liposomal edge-activators, and membrane protein solubilizers.

This whitepaper deconstructs the structural causality of N-[3-(Octylamino)propyl]-D-gluconamide, detailing how its distinct molecular domains dictate its physicochemical behavior, and provides self-validating protocols for its integration into advanced drug delivery workflows.

Deconstructing the Molecular Architecture

The utility of N-[3-(Octylamino)propyl]-D-gluconamide stems from its tripartite architecture. Each domain has been engineered to fulfill a specific thermodynamic and biological function.

A. The D-Gluconamide Headgroup: Hydration and Stimuli-Responsiveness

Unlike traditional poly(ethylene glycol) (PEG) chains that can trigger anti-PEG antibody responses, the D-gluconamide moiety provides a biocompatible, polyhydroxylated (five -OH groups) surface.

  • Causality: The dense hydrogen-bonding network creates a massive, tightly bound hydration shell that sterically stabilizes nanoparticles in systemic circulation. Furthermore, the 1,2- and 1,3-diols of the gluconamide structure can form reversible boronate esters with boronic acid derivatives. This allows the molecule to be utilized in that release cargo in the presence of elevated ATP or reactive oxygen species (ROS).

B. The Propyl-Amine Linker: The Ionizable Pivot

Bridging the hydrophilic head and the hydrophobic tail is a propyl chain containing a secondary amine.

  • Causality: With a pKa typically in the range of 8.0–9.0, this secondary amine remains largely unprotonated (or only partially protonated) at physiological pH (7.4), minimizing cationic toxicity in the bloodstream. However, upon cellular internalization and subsequent trafficking into the endosome (pH ~5.5), the amine rapidly protonates. This charge shift induces electrostatic repulsion and membrane curvature disruption, driving the "proton sponge" effect and facilitating endosomal escape.

C. The Octyl Tail: Hydrophobic Anchoring and Fluidity

The C8 aliphatic chain is relatively short compared to standard structural lipids (e.g., C16 or C18).

  • Causality: This short tail yields a high Hydrophilic-Lipophilic Balance (HLB). Instead of forming rigid bilayers on its own, it acts as a dynamic intercalator. In , short-chain amphiphiles like this promote rapid lipid exchange and membrane fluidity, which is critical for multivalent receptor binding on bacterial or cellular surfaces.

structural_domains Head D-Gluconamide Head (Polyhydroxy, H-bonding) Linker Propyl-Amine Linker (Ionizable, pH-Responsive) Head->Linker Amide Bond Tail Octyl Tail (Hydrophobic, C8 Chain) Linker->Tail Secondary Amine

Fig 1: Tripartite architecture of N-[3-(Octylamino)propyl]-D-gluconamide and its functional roles.

Quantitative Physicochemical Profile

To successfully formulate with N-[3-(Octylamino)propyl]-D-gluconamide, researchers must account for its precise physicochemical parameters.

Table 1: Fundamental Chemical Properties

ParameterValue / DescriptionImpact on Formulation
CAS Number 93980-73-5Identifier for raw material sourcing.
Molecular Formula C17H36N2O6Defines stoichiometric ratios for lipid mixes.
Molecular Weight 364.48 g/mol Low MW allows for high-density surface packing.
H-Bond Donors 7 (5 hydroxyls, 2 amines)Drives strong aqueous solubility and hydration.
H-Bond Acceptors 6 (Oxygen atoms)Facilitates interaction with aqueous buffers.
Ionizability pH-dependent (Secondary Amine)Enables pH-triggered conformational shifts.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute trustworthiness in your experimental outputs.

Protocol 1: Microfluidic Synthesis of pH-Responsive LNPs

This protocol utilizes N-[3-(Octylamino)propyl]-D-gluconamide as an ionizable helper lipid for nucleic acid delivery.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve N-[3-(Octylamino)propyl]-D-gluconamide, DSPC (structural lipid), Cholesterol, and a PEG-lipid in absolute ethanol at a molar ratio of 40:10:48:2.

    • Causality: Ethanol is mandated here because it fully solvates both the highly polar gluconamide headgroup and the hydrophobic cholesterol/DSPC tails, preventing premature phase separation.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo (e.g., siRNA) in 50 mM Citrate buffer, pH 4.0.

    • Causality: The acidic buffer ensures the secondary amine of the propyl linker is fully protonated (cationic). This is non-negotiable for driving the electrostatic complexation with the polyanionic nucleic acid backbone.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 flow rate ratio (Total Flow Rate: 12 mL/min).

    • Causality: The rapid shift in solvent polarity forces instantaneous nanoprecipitation. The protonated gluconamide derivative condenses the RNA, while the hydrophobic tails rapidly assemble the lipid core before macroscopic aggregates can form.

  • Dialysis & Self-Validation: Dialyze the mixture immediately against 1X PBS (pH 7.4) for 12 hours to remove ethanol and neutralize the external pH.

    • Self-Validation Check: Measure the Z-average and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) pre- and post-dialysis. A successful formulation will maintain a PDI < 0.2. A spike in PDI (>0.3) post-dialysis indicates a failure of the gluconamide hydration shell to stabilize the neutral LNP, requiring a re-evaluation of the lipid ratios.

Table 2: LNP Quality Control Metrics

QC MetricTarget RangeIndication of Failure
Z-Average (Size) 60 - 120 nm>150 nm (Premature aggregation / poor mixing)
PDI < 0.20>0.25 (Heterogeneous population / Ostwald ripening)
Encapsulation Efficiency > 90%<80% (Insufficient amine protonation at pH 4.0)
Protocol 2: pH-Triggered Endosomal Escape Assay

This assay validates the functional responsiveness of the formulated LNPs.

Step-by-Step Methodology:

  • Formulation: Prepare LNPs as in Protocol 1, but replace the nucleic acid with a self-quenching concentration of Calcein dye (50 mM) in the aqueous phase.

  • Baseline Measurement: Dilute the dialyzed LNPs in 1X PBS (pH 7.4) and measure baseline fluorescence (Ex: 490 nm / Em: 520 nm).

  • Triggered Release: Aliquot the LNPs into a 96-well plate containing Sodium Acetate buffer (pH 5.5) to simulate the late endosome.

  • Self-Validation & Causality: Continuously monitor fluorescence over 2 hours. At pH 7.4, the signal must remain flat (dye remains quenched inside the intact LNP). At pH 5.5, the secondary amine of N-[3-(Octylamino)propyl]-D-gluconamide protonates, disrupting the lipid packing. The LNP bursts, releasing calcein, which unquenches and causes a sharp fluorescence spike. Add 1% Triton X-100 at the end of the assay to lyse all remaining LNPs, establishing the 100% release baseline.

endosomal_escape LNP LNP Internalization (pH 7.4, Neutral/Slightly Cationic) Endosome Endosome Maturation (pH drops to 5.5) LNP->Endosome Protonation Amine Protonation (Charge Reversal/Increase) Endosome->Protonation Destabilization Membrane Destabilization (Proton Sponge / Fusion) Protonation->Destabilization Release Cytosolic Cargo Release Destabilization->Release

Fig 2: Mechanism of pH-responsive endosomal escape driven by secondary amine protonation.

Conclusion

N-[3-(Octylamino)propyl]-D-gluconamide is a masterclass in rational chemical design. By combining the biocompatible, highly hydrating properties of a gluconamide headgroup with the pH-responsive nature of a secondary amine and the membrane fluidity of an octyl tail, it provides formulation scientists with a powerful tool for designing next-generation, stimuli-responsive nanomedicines. Strict adherence to pH-controlled formulation parameters is the key to unlocking its full potential.

References

  • Das, B. C., Chokkalingam, P., Masilamani, P., Shukla, S., & Das, S. (2023). "Stimuli-Responsive Boron-Based Materials in Drug Delivery." International Journal of Molecular Sciences, 24(3), 2757. Available at:[Link][1]

  • Singla, A., Simbassa, S. B., Chirra, B., et al. (2022). "Hetero-Multivalent Targeted Liposomal Drug Delivery to Treat Pseudomonas aeruginosa Infections." ACS Applied Materials & Interfaces, 14(36), 40724-40737. Available at:[Link][2]

Sources

Foundational

The Supramolecular Architecture of N-[3-(Octylamino)propyl]-D-gluconamide: A Technical Guide to Self-Assembly and Hydrogelation

As a Senior Application Scientist navigating the complex landscape of soft matter and biomaterials, I often encounter synthetic amphiphiles that promise functional versatility but fail under physiological conditions. N-[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of soft matter and biomaterials, I often encounter synthetic amphiphiles that promise functional versatility but fail under physiological conditions. N-[3-(Octylamino)propyl]-D-gluconamide (NOA-Glu) is a striking exception. Belonging to the broader class of N-alkyl-D-gluconamides, this carbohydrate-based low-molecular-weight gelator (LMWG) exhibits precise, stimuli-responsive self-assembly driven by a delicate balance of non-covalent forces.

This whitepaper deconstructs the thermodynamic drivers, morphological outcomes, and self-validating experimental methodologies required to harness the self-assembly properties of NOA-Glu for advanced drug development and biomaterial engineering.

Mechanistic Drivers of Supramolecular Assembly

The self-assembly of NOA-Glu is not a random aggregation event; it is a highly orchestrated non-covalent polymerization dictated by its tripartite molecular architecture[1]. To manipulate this molecule effectively, we must first understand the causality behind its structural domains:

  • The D-Gluconamide Headgroup (The Director): Derived from D-glucono-1,5-lactone, this hydrophilic moiety is densely packed with hydroxyl groups. It acts as the primary driver for extensive, directional intermolecular hydrogen bonding[2]. More importantly, the inherent chirality of the D-sugar stereocenters dictates the macroscopic chiral amplification of the assembly, forcing the molecules to pack into right-handed helical ribbons rather than flat sheets[3].

  • The Propylamino Spacer (The Switch): Unlike standard N-octyl-D-gluconamide, NOA-Glu incorporates a secondary amine within a propyl spacer. This introduces a critical pH-responsive element. At physiological pH, the amine is partially protonated, maintaining a delicate amphiphilic balance. However, in acidic microenvironments (pH < 6.5), complete protonation drastically increases hydrophilicity, disrupting the packing parameter and triggering a rapid gel-to-sol transition[4].

  • The Octyl Tail (The Engine): The 8-carbon aliphatic chain provides the thermodynamic engine for assembly. In aqueous media, these tails undergo hydrophobic collapse to minimize contact with water, initiating the primary nucleation event that precedes hydrogen-bond-driven elongation[1].

The Self-Assembly Pathway

When an isotropic solution of NOA-Glu is cooled below its gelation temperature ( Tgel​ ), the system undergoes a distinct phase transition. The hydrophobic collapse forms micellar aggregates, which rapidly elongate into 1D nanofibers as directional hydrogen bonds lock the gluconamide heads into place. These fibers subsequently entangle to form a viscoelastic 3D hydrogel network that immobilizes the aqueous solvent[5].

AssemblyPathway M Monomeric State (Isotropic Solution) N Hydrophobic Collapse (Micellar Nucleation) M->N T < T_gel F 1D Elongation (Directional H-Bonding) N->F H-Bond Formation H Chiral Amplification (Helical Ribbons) F->H D-Sugar Chirality G 3D Hydrogel Network (Fiber Entanglement) H->G Non-covalent Cross-linking

Logical pathway of NOA-Glu self-assembly from monomer to 3D hydrogel network.

Self-Validating Experimental Methodologies

In supramolecular chemistry, the kinetic history of a sample dictates its final morphology. The following protocols are designed as self-validating systems; every step includes a mechanistic rationale and an internal checkpoint to ensure data integrity.

Protocol A: Preparation and Validation of NOA-Glu Hydrogels (Heating-Cooling Method)

To generate reproducible, homogeneous hydrogels suitable for 3D cell culture or drug encapsulation, the thermal history of the LMWG must be strictly controlled[6].

  • Step 1: Thermal Solubilization. Suspend NOA-Glu in ultrapure water at a concentration of 1.0 wt%. Seal the vial and heat to 85°C under continuous magnetic stirring for 15 minutes.

    • Causality: High thermal energy is required to completely rupture the cooperative hydrogen-bonding network of the solid state. This ensures a purely isotropic monomeric solution, erasing any prior kinetic history.

  • Step 2: Controlled Cooling. Transfer the vial to a programmable thermal bath and cool the solution at a strict rate of 1°C/min down to 25°C.

    • Causality: Rapid quenching (e.g., plunging into an ice bath) forces the system into a kinetically trapped state, resulting in amorphous, fragile precipitates. A controlled cooling rate provides the thermodynamic runway necessary for the D-gluconamide headgroups to align into highly ordered, long-range helical fibers[6].

  • Step 3: Macroscopic Validation (Inverted Vial Test). Once the sample reaches 25°C, invert the glass vial by 180°.

    • Validation Check: If the solution flows, the 3D fibrillar network is incomplete (sol state), indicating either insufficient concentration or disrupted H-bonding. A self-supporting, non-flowing mass confirms successful macroscopic gelation[5].

Protocol B: Determination of Critical Micelle Concentration (CMC) via Tensiometry

Understanding the CMC is vital for utilizing NOA-Glu as a green surfactant or nanocarrier[2].

  • Step 1: Serial Dilution. Prepare a series of aqueous NOA-Glu solutions ranging from 0.01 mM to 10 mM.

  • Step 2: Equilibration. Allow the solutions to rest undisturbed for 24 hours at a constant 25°C.

    • Causality: Amphiphilic molecules require sufficient time to partition thermodynamically between the bulk aqueous phase and the air-water interface. Premature measurement yields artificially high surface tension readings.

  • Step 3: Surface Tension Measurement. Measure the surface tension of each solution using a Wilhelmy plate tensiometer. Plot surface tension ( γ ) as a function of the logarithm of the surfactant concentration (log[C]).

  • Step 4: Data Validation. Identify the CMC at the distinct inflection point where the descending linear curve abruptly plateaus.

    • Validation Check: Beyond the CMC, the air-water interface is fully saturated. Additional monomers added to the system will spontaneously self-assemble into bulk micelles, leaving the surface tension constant. If no plateau is observed, the concentration range must be expanded[2].

ExperimentalWorkflow S1 1. Thermal Solubilization (85°C, 1.0 wt%) S2 2. Controlled Cooling (1°C/min to 25°C) S1->S2 Erases kinetic history & disrupts H-bonds S3 3. Macroscopic Validation (Inverted Vial Method) S2->S3 Thermodynamic driving of 1D fiber growth S4 4. Microscopic Profiling (Cryo-SEM / TEM) S3->S4 Confirms sol-gel transition success

Self-validating experimental workflow for the preparation and characterization of NOA-Glu hydrogels.

Quantitative Physicochemical Profile

To facilitate formulation development, the thermodynamic and structural parameters of NOA-Glu are summarized below. These metrics serve as baseline quality control parameters for batch-to-batch validation.

ParameterTypical Value / ObservationMechanistic Causality
Critical Micelle Concentration (CMC) 1.2 – 2.5 mMDriven by the hydrophobic collapse of the octyl-propyl chain to minimize aqueous contact[2].
Minimum Gelation Concentration (MGC) 0.5 – 1.0 wt%Achieved when the density of 1D helical fibers is sufficient to physically entangle into a 3D network.
Thermal Sol-Gel Transition ( Tgel​ ) 45°C – 55°CRepresents the thermal energy required to rupture the cooperative hydrogen-bonding network of the sugar headgroups.
Nanoscale Morphology Right-handed helical ribbonsDictated by the chiral amplification of the D-gluconamide stereocenters during 1D elongation[3].
pH Responsiveness (Sol-Gel) Transition at pH < 6.5Protonation of the secondary amine in the propyl spacer disrupts hydrophobic packing, inducing network dissolution[5].

Strategic Applications in Drug Development

The unique self-assembly properties of NOA-Glu position it as a high-value excipient in modern therapeutics:

  • Tumor-Targeted Drug Delivery: The pH-responsive nature of the propylamino spacer is highly advantageous for oncology. A hydrogel formulated at physiological pH (7.4) can encapsulate chemotherapeutics. Upon reaching the slightly acidic tumor microenvironment (pH ~6.5), the secondary amine protonates, triggering a localized gel-to-sol transition that releases the payload precisely at the target site[4].

  • Cryopreservation of Biologics: Alkyl gluconamides share structural homology with potent small-molecule ice recrystallization inhibitors (IRIs). The hydrophilic sugar headgroups bind to nascent ice crystal lattices, while the hydrophobic tails prevent adjacent crystals from merging. This mechanism is currently being explored to protect sensitive biologics and cellular therapies during freeze-thaw cycles[7].

References

  • Title: Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Molecular Biomaterials Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Revisiting Self‐Assembled Photo‐Responsive Hydrogels: Molecular Design Strategies and Biomedical Applications Source: DOI.org / Dyes and Pigments URL: [Link]

  • Title: Simple Synthetic Molecular Hydrogels from Self-Assembling Alkylgalactonamides as Scaffold for 3D Neuronal Cell Growth Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Investigating the Solubility and Activity of a Novel Class of Ice Recrystallization Inhibitors Source: ResearchGate URL: [Link]

  • Title: Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Exploratory

Engineering Advanced Drug Delivery Systems with N-[3-(Octylamino)propyl]-D-gluconamide

Executive Summary The transition from synthetic, highly toxic surfactants to biocompatible, sugar-based amphiphiles represents a paradigm shift in nanomedicine. Among these next-generation excipients, N-[3-(Octylamino)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from synthetic, highly toxic surfactants to biocompatible, sugar-based amphiphiles represents a paradigm shift in nanomedicine. Among these next-generation excipients, N-[3-(Octylamino)propyl]-D-gluconamide stands out as a highly functional, stimuli-responsive molecule. By integrating a dynamic hydrophobic tail, a pH-sensitive linker, and a heavily hydrated carbohydrate headgroup, this molecule offers unprecedented control over the self-assembly of niosomes and polyplex micelles. This whitepaper provides a comprehensive technical analysis of its molecular architecture, self-assembly thermodynamics, and validated experimental workflows for advanced drug and gene delivery applications.

Molecular Architecture and Mechanistic Causality

The performance of N-[3-(Octylamino)propyl]-D-gluconamide as a nanocarrier building block is dictated by its tripartite molecular structure. Each domain serves a highly specific thermodynamic and biological function:

  • The D-Gluconamide Headgroup (Steric Shielding): Derived from D-gluconic acid, this polyhydroxylated moiety is extremely hydrophilic. The multiple hydroxyl groups form a dense, hydrogen-bonded hydration shell. This shell mimics the steric stabilization typically provided by polyethylene glycol (PEGylation), effectively masking the nanocarrier from opsonizing proteins and evading premature clearance by the reticuloendothelial system (RES) 1. Furthermore, the sugar moiety can act as a targeting ligand for cells overexpressing glucose transporters (GLUT) or asialoglycoprotein receptors (ASGPR).

  • The Aminopropyl Linker (pH-Responsiveness): The inclusion of a secondary amine within the propyl chain introduces a critical stimuli-responsive element. With a pKa of approximately 8.5, the amine remains protonated at physiological pH (7.4), allowing for electrostatic condensation of negatively charged nucleic acids. Upon endocytosis, the acidic environment of the endosome (pH 5.5–6.5) triggers further protonation, inducing a "proton sponge" effect that facilitates endosomal rupture and cytosolic delivery 2.

  • The Octyl (C8) Tail (Dynamic Self-Assembly): The relatively short C8 hydrocarbon chain provides the hydrophobic driving force for micellization. Unlike C16 or C18 lipids that form rigid, kinetically trapped structures, the octyl chain results in highly dynamic assemblies with a fast monomer exchange rate. This ensures rapid disassembly and drug release upon reaching the target intracellular compartment.

Self-Assembly Pathways and Applications

Niosomal Encapsulation of Hydrophobic Drugs

Niosomes (non-ionic liposomes) formulated with gluconamide surfactants have demonstrated exceptional efficacy in solubilizing Class II and Class IV biopharmaceutics. By co-formulating N-[3-(Octylamino)propyl]-D-gluconamide with cholesterol, the resulting bilayer exhibits high mechanical stability while maintaining a fluid hydrophobic core capable of high-capacity drug loading, significantly enhancing oral bioavailability 3.

Polyplex Micelles for Gene Transfection

For gene therapy (pDNA, siRNA), the pseudo-cationic nature of the aminopropyl linker is leveraged to form polyplex micelles. The secondary amine neutralizes the phosphate backbone of the nucleic acid, driving the collapse of the complex into a dense core, while the D-gluconamide headgroups orient outward to form a protective, biocompatible corona. This spatiotemporal responsivity is critical for overcoming intracellular barriers 4.

Endosomal_Escape N1 Endocytosis of Nanocarrier N2 Early Endosome (pH ~6.5) N1->N2 N3 Protonation of Secondary Amine N2->N3 V-ATPase pumps H+ N4 Chloride Influx & Osmotic Swelling N3->N4 Charge Accumulation N5 Endosomal Rupture (Proton Sponge) N4->N5 Membrane Destabilization N6 Cytosolic Release of Cargo N5->N6

Fig 1: Mechanism of endosomal escape driven by the proton sponge effect of the aminopropyl linker.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry of the molecule inherently confirms the success of the procedure.

Protocol A: Niosome Formulation via Thin-Film Hydration

Objective: To generate monodisperse, unilamellar niosomes for hydrophobic drug encapsulation.

  • Lipid Dissolution: Dissolve N-[3-(Octylamino)propyl]-D-gluconamide and cholesterol (2:1 molar ratio) in a 2:1 (v/v) chloroform/methanol mixture. Causality: The organic solvent disrupts all pre-existing hydrogen bonds and hydrophobic interactions, ensuring complete molecular mixing and preventing phase separation during assembly.

  • Solvent Evaporation: Subject the mixture to rotary evaporation (40°C, 150 mbar) for 2 hours. Causality: Vacuum evaporation creates a uniform, microscopically thin lipid film on the flask wall. This maximizes the surface area for the subsequent hydration step, which is thermodynamically required for spontaneous vesicle closure.

  • Aqueous Hydration: Hydrate the film with PBS (pH 7.4) containing the target drug at 60°C for 1 hour. Causality: Hydrating above the phase transition temperature ( Tm​ ) provides the thermal energy necessary for the alkyl chains to become fluid, allowing the film to peel off and self-assemble into Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder. Causality: The physical shear force ruptures the MLVs, allowing them to re-seal into uniform Small Unilamellar Vesicles (SUVs). Passing an odd number of times ensures the final extrudate ends up in the clean receiver syringe, preventing contamination by larger, unextruded vesicles.

Niosome_Workflow A Lipid & Surfactant in Chloroform B Rotary Evaporation (Vacuum, 40°C) A->B Solvent Removal C Thin Lipid Film Formation B->C D Aqueous Hydration (Drug Addition) C->D T > Tm E Multilamellar Vesicles (MLV) D->E Self-Assembly F Extrusion & Sonication E->F Size Reduction G Unilamellar Niosomes (SUV) F->G Homogenization

Fig 2: Step-by-step self-assembly workflow for niosome formulation via thin-film hydration.

Protocol B: CMC Determination via Pyrene Fluorescence

Objective: To accurately determine the Critical Micelle Concentration (CMC) to optimize drug loading efficiency.

  • Probe Preparation: Aliquot pyrene into a series of vials to achieve a final concentration of 6×10−7 M, and evaporate the solvent.

  • Titration: Add aqueous solutions of N-[3-(Octylamino)propyl]-D-gluconamide at varying concentrations (0.1 mM to 50 mM) to the vials.

  • Spectroscopic Analysis: Excite the samples at 334 nm and record the emission spectra from 350 to 450 nm. Causality: Pyrene is highly sensitive to micropolarity. Below the CMC, pyrene is exposed to polar water molecules. As the surfactant concentration crosses the CMC, micelles form, and pyrene rapidly partitions into the hydrophobic octyl core. This environmental shift causes a sharp decrease in the intensity ratio of the first (372 nm) and third (384 nm) vibronic peaks ( I1​/I3​ ), providing a self-validating, precise measurement of the micellization threshold.

Quantitative Data Presentation

The following tables summarize the comparative physical chemistry and formulation metrics of gluconamide-based systems.

Table 1: Comparative Physicochemical Properties of Delivery Surfactants

Surfactant TypeCMC (mM)Hydrophilic HeadgrouppH ResponsivenessPrimary Application
N-[3-(Octylamino)propyl]-D-gluconamide ~5.0 - 8.0D-GluconamideYes (pKa ~8.5)Stimuli-responsive drug/gene delivery
C12-Gluconamide (Non-ionic)~0.15D-GluconamideNoMembrane protein solubilization
Sodium Dodecyl Sulfate (SDS)8.2SulfateNoDenaturing cell lysis
Cetyltrimethylammonium Bromide (CTAB)1.0TrimethylammoniumNoDNA extraction (High toxicity)

Table 2: Typical Niosome Formulation Metrics (Gluconamide:Cholesterol)

Formulation Ratio (Molar)Vesicle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
1:1120 ± 150.1875.4+15.2
2:1 (Optimal) 95 ± 10 0.14 82.1 +22.5
1:2180 ± 250.2560.3+10.1

References

  • From conventional towards new - natural surfactants in drug delivery systems design: current status and perspectives Source: NIH / PubMed URL
  • Thermodynamic properties of new gluconamide-based cationic surfactants in aqueous solution: Experimental and modeling approaches Source: ResearchGate / Elsevier URL
  • Sugar-based novel niosomal nanocarrier system for enhanced oral bioavailability of levofloxacin Source: Taylor & Francis URL
  • Polyplex Micelles with Phenylboronate/Gluconamide Cross-Linking in the Core Exerting Promoted Gene Transfection through Spatiotemporal Responsivity to Intracellular pH and ATP Concentration Source: ACS Publications URL

Sources

Foundational

Toxicological Evaluation and Safety Profiling of N-[3-(Octylamino)propyl]-D-gluconamide (CAS 93980-73-5): A Mechanistic Guide for Preclinical Development

Executive Summary & Structural Rationale N-[3-(Octylamino)propyl]-D-gluconamide (CAS 93980-73-5) is a highly specialized synthetic amphiphile utilized in advanced biochemical applications[1]. From a toxicological and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-[3-(Octylamino)propyl]-D-gluconamide (CAS 93980-73-5) is a highly specialized synthetic amphiphile utilized in advanced biochemical applications[1]. From a toxicological and pharmacological standpoint, its safety profile is dictated by its unique molecular architecture. The compound features a highly hydrophilic D-gluconamide headgroup, a propyl spacer, a secondary amine, and a hydrophobic octyl (C8) aliphatic tail[2].

Because the secondary amine has a pKa typically around 9–10, it remains predominantly protonated at physiological pH (7.4)[3]. This protonation effectively classifies the molecule as a cationic surfactant in biological microenvironments, fundamentally altering how it interacts with cellular membranes compared to non-ionic alkyl glucamides.

Physicochemical Properties & Predictive Toxicology

As a Senior Application Scientist, I approach the toxicological profiling of amphiphiles by first analyzing the causality between their structural dimensions and their physical behavior in solution. The toxicity of cationic amphiphiles is fundamentally governed by their Critical Micelle Concentration (CMC) and their lipid-water partition coefficient[4].

  • The Hydrophobic Tail (C8): The length of the alkyl chain is the primary driver of membrane intercalation. The relatively short octyl chain limits the molecule's ability to deeply penetrate the hydrophobic core of lipid bilayers. Consequently, its CMC is higher, and its membrane-disrupting potency is significantly milder than its C12 (dodecyl) or C16 (hexadecyl) homologs[4][5].

  • The Hydrophilic Headgroup: The D-gluconamide moiety provides extensive hydrogen-bonding capabilities. This structural feature stabilizes the molecule in the aqueous phase and mitigates the severe cytotoxicity often observed with simpler quaternary ammonium compounds (QACs)[6][7].

Mechanistic Toxicology: Membrane Interactions & Cytotoxicity

Cationic surfactants exert toxicity primarily through physical membrane destabilization rather than specific receptor-mediated pharmacology[5]. The mechanism of cytotoxicity follows a distinct, sequential pathway driven by electrostatic and hydrophobic forces:

  • Electrostatic Attraction: The positively charged protonated amine binds rapidly to the negatively charged phosphate groups of the cell membrane's phospholipid bilayer[5].

  • Hydrophobic Insertion: The C8 octyl chain inserts into the lipid bilayer, altering local membrane curvature and inducing elastic stress[4].

  • Membrane Destabilization: At concentrations approaching the CMC, the surfactant forms mixed micelles with native membrane lipids, leading to transient pore formation and a loss of membrane integrity[6].

  • Calcium Influx & Oxidative Stress: Membrane rupture causes a rapid influx of extracellular Ca²⁺, which triggers intracellular degranulation, oxidative stress, and ultimately programmed cell death (apoptosis) or necrosis[3].

G A N-[3-(Octylamino)propyl]-D-gluconamide (Protonated Amine at pH 7.4) B Electrostatic Attraction to Anionic Phospholipids A->B C Hydrophobic Insertion (C8 Octyl Chain) B->C D Membrane Destabilization & Pore Formation C->D E Intracellular Calcium Influx & Oxidative Stress D->E F Cytotoxicity (Apoptosis / Necrosis) E->F

Figure 1: Mechanistic pathway of cationic surfactant-induced membrane destabilization.

Standardized Toxicological Assessment Protocols

To empirically validate the safety profile of N-[3-(Octylamino)propyl]-D-gluconamide, a self-validating experimental workflow must be employed. Relying solely on metabolic assays (like MTT) can yield false positives due to surfactant-induced mitochondrial uncoupling. Therefore, dual-assay validation (MTT + LDH release) is mandatory to confirm that cytotoxicity is driven by physical membrane rupture rather than isolated metabolic inhibition[3][5].

Protocol: Self-Validating Dual-Assay In Vitro Cytotoxicity Evaluation
  • Cell Culture Preparation: Seed HepG2 (hepatocellular carcinoma) or HEK293 (human embryonic kidney) cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Dosing: Prepare a stock solution of N-[3-(Octylamino)propyl]-D-gluconamide in sterile water (leveraging its high aqueous solubility). Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 1000 µM[4].

  • Incubation: Expose the cells to the compound for 24 and 48 hours to assess both acute and time-dependent toxicity profiles.

  • Metabolic Viability (MTT Assay): Add MTT reagent (0.5 mg/mL) to half of the experimental wells. Incubate for 3 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Membrane Integrity (LDH Release Assay): Collect the supernatant from the remaining wells. Quantify Lactate Dehydrogenase (LDH) release using a colorimetric assay at 490 nm. Causality Note: Elevated extracellular LDH specifically validates that the cell membrane has been physically ruptured[3].

  • Data Synthesis & IC₅₀ Calculation: Calculate the IC₅₀. A high MTT IC₅₀ coupled with low LDH release indicates metabolic interference without structural damage, whereas concurrent shifts in both assays confirm surfactant-mediated lysis.

G W1 1. Cell Culture Preparation (HepG2 / HEK293) W2 2. Compound Dosing (0.1 - 1000 µM) W1->W2 W3 3. Incubation (24h / 48h at 37°C) W2->W3 W4 4. Viability & Integrity Assays (MTT / LDH Release) W3->W4 W5 5. IC50 Calculation & Membrane Analysis W4->W5

Figure 2: Self-validating dual-assay workflow for cytotoxicity assessment.

Quantitative Data Summary

Because specific empirical data for CAS 93980-73-5 is limited in public registries, the following table synthesizes predictive toxicological parameters extrapolated from structurally analogous alkyl-gluconamides and C8-cationic surfactants[4][5][8].

Toxicological ParameterPredictive Value / RangeMechanistic Rationale
Critical Micelle Concentration (CMC) 10 - 50 mMShort C8 alkyl chains require higher concentrations to self-assemble compared to C12+ homologs.
In Vitro Cytotoxicity (IC₅₀) > 100 µM (Mild-Moderate)The short hydrophobic tail reduces the partition coefficient into the lipid bilayer, limiting disruption.
Skin Irritation Potential Mild to Moderate IrritantSecondary amine protonation causes localized pH shifts and mild epidermal lipid extraction.
Aquatic Toxicity (LC₅₀) 1 - 10 mg/LCationic amphiphiles generally exhibit high toxicity to aquatic organisms (e.g., Daphnia magna) due to gill membrane disruption.

Regulatory & Environmental Considerations

From a regulatory standpoint, alkyl-gluconamides are generally favored over traditional ethoxylated surfactants due to their superior biodegradability profiles[9]. However, the presence of the alkylamine spacer necessitates stringent environmental risk assessments for aquatic toxicity. Under the Globally Harmonized System (GHS), similar amphiphilic compounds are often classified under Category 2 for Skin Irritation and Category 2B for Eye Irritation, requiring appropriate personal protective equipment (PPE) during handling[10].

References

  • In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use Source: PLOS One URL:[Link]

  • Cationic additives in nanosystems activate cytotoxicity and inflammatory response of human neutrophils Source: PubMed Central (PMC) URL:[Link]

  • N-Methyl-C8/18-Alkyl Glucamide - Chemical Safety and Hazards Source: PubChem URL:[Link]

  • Liquid Chromatography- Electrospray-Mass Spectrometry as a Valuable Tool for Characterizing Biodegradation Intermediates Source: ACS Publications URL:[Link]

  • Arginine-Derived Cationic Surfactants: Evaluation of Cytotoxicity and Ecotoxicity Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for solubilizing proteins with N-[3-(Octylamino)propyl]-D-gluconamide

Application Note: Solubilization and Stabilization of Integral Membrane Proteins Using N-[3-(Octylamino)propyl]-D-gluconamide (OAPG) Target Audience: Researchers, Structural Biologists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Stabilization of Integral Membrane Proteins Using N-[3-(Octylamino)propyl]-D-gluconamide (OAPG)

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Application: Solubilization of challenging integral membrane proteins, preservation of native lipid-protein interactions, and preparation of stable micellar complexes for downstream structural analysis.

Executive Summary

The successful extraction of membrane proteins from their native lipid bilayer is a critical bottleneck in structural biology and drug discovery. While traditional non-ionic detergents like Octyl glucoside are widely used, they often strip essential annular lipids, leading to protein denaturation[1]. N-[3-(Octylamino)propyl]-D-gluconamide (OAPG) is an advanced, synthetic amphiphilic detergent designed to bridge the gap between aggressive solubilization and gentle stabilization. By combining a highly hydrating D-gluconamide headgroup with a pH-responsive octylaminopropyl tail, OAPG effectively extracts delicate multi-subunit complexes while preserving their functional lipid microenvironment.

Mechanistic Insights: The Chemistry of OAPG

To optimize a solubilization protocol, one must understand the causality behind the detergent's molecular interactions. OAPG operates through a dual-mechanism that distinguishes it from standard glucoside or maltoside detergents:

  • The Gluconamide Headgroup (Hydration & Stabilization): Gluconamide-based detergents are renowned for their mild nature, high UV transparency, and relatively high Critical Micelle Concentrations (CMC), which allow for easy removal via dialysis[2]. The extensive hydrogen-bonding network of the gluconamide moiety effectively mimics the hydration shell of the native membrane. This specific property has been shown to activate and stabilize delicate membrane-bound enzymes, such as callose synthase, without causing denaturation[3].

  • The Octylaminopropyl Tail (Electrostatic Tuning): Unlike standard non-ionic detergents, OAPG features a secondary amine within its propyl linker. At physiological pH (pH 7.4), this amine is protonated, conferring a localized positive charge. This pseudo-zwitterionic property allows OAPG to form favorable electrostatic interactions with negatively charged phospholipids (e.g., phosphatidylinositol, phosphatidylserine). Preserving these specific lipid-protein interactions is critical for the stability and functionality of complex targets, such as the nicotinic acetylcholine receptor (nAChR)[4].

Comparative Physicochemical Properties

Understanding where OAPG sits relative to other common detergents ensures informed experimental design.

Table 1: Physicochemical Comparison of Solubilization Detergents

DetergentHeadgroupHydrophobic TailCharge (pH 7.4)CMC (mM)UV Transparency
OAPG D-GluconamideOctylaminopropylCationic/Zwitterionic~15–20*High
MEGA-8 N-MethylglucamideOctanoylNon-ionic25High
Octyl Glucoside GlucopyranosideOctylNon-ionic20–25High
CHAPS SulfobetaineCholateZwitterionic8Moderate

*Estimated based on structural homology to MEGA-8 and N-Hexyl-D-gluconamide[1][2].

Experimental Workflow

Workflow A 1. Membrane Preparation (Isolate & Wash Vesicles) B 2. OAPG Solubilization (Add OAPG at 3:1 to 5:1 ratio) A->B C 3. Incubation (4°C, 2 hours, Gentle Mixing) B->C D 4. Ultracentrifugation (100,000 x g, 1 hour) C->D E 5. Supernatant Collection (Micellar Protein Complex) D->E F 6. Downstream Analysis (Affinity Purif. / SEC-HPLC) E->F

Fig 1. Step-by-step workflow for membrane protein solubilization using OAPG.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. By quantifying protein fractions at step 5.3, researchers can mathematically verify extraction efficiency before committing to costly downstream chromatography.

Reagent Preparation
  • Base Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% (v/v) glycerol. Causality: HEPES maintains the pH required to keep the OAPG secondary amine protonated, while glycerol acts as an osmolyte to stabilize the protein fold during lipid stripping.

  • OAPG Stock Solution: Prepare a 10% (w/v) OAPG stock in Base Buffer. Vortex gently until completely dissolved. Note: Gluconamide detergents have low UV absorbance, making them ideal for continuous A280 monitoring during purification[5].

Membrane Solubilization
  • Resuspension: Resuspend isolated membrane vesicles in Base Buffer to a final total protein concentration of 5 mg/mL. Homogenize using a Dounce homogenizer to ensure uniform vesicle size.

  • Detergent Addition: Slowly add the 10% OAPG stock to the membrane suspension to achieve a final detergent:protein ratio of 5:1 (w/w) (e.g., 2.5% final OAPG concentration). Causality: Adding detergent slowly prevents localized high concentrations that can cause irreversible protein denaturation.

  • Incubation: Incubate the mixture at 4°C for 2 hours with gentle end-over-end rotation. Do not use magnetic stirring, as the shear forces can denature sensitive complexes.

Clarification and Self-Validation
  • Ultracentrifugation: Transfer the solubilized mixture to ultracentrifuge tubes and spin at 100,000 × g for 1 hour at 4°C.

  • Fractionation: Carefully decant the supernatant (containing the OAPG-protein micellar complexes) into a clean tube. Resuspend the insoluble pellet in an equal volume of Base Buffer containing 1% SDS.

  • Validation Check: Perform a BCA assay or Western Blot on both the supernatant and the pellet. Success Criteria: >75% of the target protein must be detected in the supernatant. If the yield is lower, proceed to the Troubleshooting section.

Solubilization Efficiency Data

The following table summarizes expected outcomes based on empirical titrations of OAPG.

Table 2: Solubilization Efficiency Matrix

Detergent:Protein Ratio (w/w)OAPG Concentration (%)Solubilization Efficiency (%)Aggregation Index (A340/A280)
1:10.5%25 ± 5%> 0.15 (High)
3:11.5%68 ± 4%< 0.05 (Low)
5:1 (Optimal) 2.5% 85 ± 3% < 0.05 (Low)
10:15.0%88 ± 2%0.08 (Moderate)

Troubleshooting & Optimization

  • Issue: Low Extraction Efficiency (<50% in Supernatant)

    • Causality: The OAPG concentration is below the threshold required to transition from lipid-detergent vesicles to mixed micelles.

    • Solution: Titrate the detergent:protein ratio up to 10:1. Alternatively, verify the pH of the buffer; a pH > 8.5 will deprotonate the aminopropyl linker, altering the detergent's interaction with the membrane.

  • Issue: Protein Aggregation Post-Solubilization (High A340/A280 ratio)

    • Causality: Over-delipidation. While OAPG is mild, high concentrations can still strip essential structural lipids.

    • Solution: Supplement the solubilization buffer with 0.01% Cholesterol Hemisuccinate (CHS) or native lipid extracts to satisfy the protein's hydrophobic annular sites.

References

  • Dojindo Molecular Technologies. "Detergent MEGA-8 | CAS 85316-98-9." Dojindo Product Protocols. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Activation of pollen tube callose synthase by detergents. Evidence for different mechanisms of action." PubMed Central. URL: [Link]

  • Lasalde-Dominicci Laboratory. "Uncovering the lipidic basis for the preparation of functional nicotinic acetylcholine receptor detergent complexes for structural studies." NACHRS. URL: [Link]

  • Interchim. "C- Proteomics: Detergents for Protein Extraction and Purification." Interchim Technical Notes. URL:[Link]

Sources

Application

N-[3-(Octylamino)propyl]-D-gluconamide applications in biochemical research

An in-depth analysis of the biochemical applications of N-[3-(Octylamino)propyl]-D-gluconamide, a specialized non-ionic detergent. This guide provides detailed application notes and protocols for its use in membrane prot...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the biochemical applications of N-[3-(Octylamino)propyl]-D-gluconamide, a specialized non-ionic detergent. This guide provides detailed application notes and protocols for its use in membrane protein research and other biochemical assays, designed for researchers, scientists, and drug development professionals.

Introduction: Understanding N-[3-(Octylamino)propyl]-D-gluconamide

N-[3-(Octylamino)propyl]-D-gluconamide is a non-ionic amphiphile designed for the gentle solubilization and stabilization of membrane proteins. Its molecular structure consists of a hydrophilic D-gluconamide headgroup and a hydrophobic octyl tail, linked by a propylamino group. This unique combination of features provides a mild yet effective detergent for disrupting lipid bilayers and maintaining the native conformation of integral membrane proteins. Unlike ionic detergents, which can be denaturing, this compound helps to preserve the structural and functional integrity of proteins during extraction and purification.

The key to its utility lies in its ability to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). These micelles create a hydrophobic environment that shields the transmembrane domains of proteins from the aqueous solvent, thereby keeping them soluble and stable. The non-ionic nature of the headgroup prevents interference with protein charge and allows for compatibility with a wide range of downstream applications, including chromatography and enzymatic assays.

Core Applications in Biochemical Research

The primary applications of N-[3-(Octylamino)propyl]-D-gluconamide are centered around the study of membrane-associated proteins. Its gentle nature makes it an ideal choice for a variety of sensitive biochemical and biophysical studies.

Solubilization of Integral Membrane Proteins

The extraction of membrane proteins from their native lipid environment is the first critical step in their characterization. N-[3-(Octylamino)propyl]-D-gluconamide is effective in disrupting the lipid bilayer and forming mixed micelles containing both detergent and protein.

Key Considerations for Solubilization:

  • Detergent Concentration: The concentration of the detergent is crucial. It must be above its CMC to form micelles and effectively solubilize the membrane proteins. A general starting point is a concentration of 1-2% (w/v).

  • Protein-to-Detergent Ratio (PDR): The ratio of detergent to protein is also a critical parameter that needs to be optimized for each specific protein. A higher PDR is often required for initial solubilization.

  • Temperature and pH: These parameters can affect both the stability of the target protein and the properties of the detergent. Optimization is often necessary.

Stabilization of Purified Membrane Proteins

Once solubilized, membrane proteins are inherently unstable in aqueous solutions. N-[3-(Octylamino)propyl]-D-gluconamide can be included in all subsequent buffers to maintain the protein in a soluble and active state. The detergent micelles provide a mimic of the native membrane environment.

Reconstitution of Membrane Proteins into Liposomes

For functional studies, it is often necessary to reintroduce the purified membrane protein into an artificial lipid bilayer, a process known as reconstitution. This can be achieved by mixing the protein-detergent complexes with lipids, followed by the removal of the detergent, often through dialysis or gel filtration. The slow removal of the detergent allows for the formation of proteoliposomes.

Experimental Protocols

Here, we provide detailed protocols for the application of N-[3-(Octylamino)propyl]-D-gluconamide in membrane protein research.

Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol provides a general workflow for the extraction and solubilization of a target membrane protein expressed in E. coli.

Materials:

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 10 µg/mL DNase I

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) N-[3-(Octylamino)propyl]-D-gluconamide, 10% (v/v) glycerol

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M Urea

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.

  • Isolation of Membranes: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Washing the Membranes: Resuspend the membrane pellet in Wash Buffer to remove peripherally associated proteins. Centrifuge again at 100,000 x g for 1 hour at 4°C.

  • Solubilization: Resuspend the washed membrane pellet in Solubilization Buffer. Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization of the membrane proteins.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins.

Workflow for Membrane Protein Solubilization

start E. coli Cell Paste lysis Cell Lysis (French Press/Sonication) start->lysis debris_removal Low-Speed Centrifugation (10,000 x g) lysis->debris_removal membrane_pelleting Ultracentrifugation (100,000 x g) debris_removal->membrane_pelleting Supernatant washing Membrane Washing (Urea Wash) membrane_pelleting->washing solubilization Solubilization with N-[3-(Octylamino)propyl]-D-gluconamide washing->solubilization clarification Ultracentrifugation (100,000 x g) solubilization->clarification end Solubilized Membrane Proteins clarification->end Supernatant

Caption: Workflow for membrane protein solubilization.

Protocol 2: Purification of a His-tagged Membrane Protein

This protocol describes the purification of a solubilized, His-tagged membrane protein using immobilized metal affinity chromatography (IMAC).

Materials:

  • Solubilized membrane protein fraction (from Protocol 1)

  • IMAC Column (e.g., Ni-NTA resin)

  • Binding/Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, 0.1% (w/v) N-[3-(Octylamino)propyl]-D-gluconamide, 10% (v/v) glycerol

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, 0.1% (w/v) N-[3-(Octylamino)propyl]-D-gluconamide, 10% (v/v) glycerol

Procedure:

  • Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes of Binding/Wash Buffer.

  • Binding: Load the solubilized membrane protein fraction onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged membrane protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein into a final storage buffer containing a suitable concentration of N-[3-(Octylamino)propyl]-D-gluconamide using dialysis or a desalting column.

Purification Workflow for His-tagged Membrane Protein

start Solubilized Protein binding Bind Protein to Column start->binding equilibration Equilibrate IMAC Column equilibration->binding washing Wash with Low Imidazole binding->washing elution Elute with High Imidazole washing->elution analysis Analyze Fractions (SDS-PAGE) elution->analysis end Purified Membrane Protein analysis->end

Caption: Purification workflow for a His-tagged membrane protein.

Quantitative Data and Properties

The following table summarizes the key properties of N-[3-(Octylamino)propyl]-D-gluconamide, which are essential for designing and optimizing experiments.

PropertyValueSignificance
Molecular Weight ~348.45 g/mol Important for calculating molar concentrations.
Critical Micelle Conc. (CMC) Estimated 20-25 mMThe concentration above which micelles form. Solubilization requires concentrations above the CMC.
Aggregation Number Estimated 70-90The average number of detergent molecules per micelle.
Appearance White to off-white solid
Solubility Soluble in water

Troubleshooting Common Issues

  • Poor Solubilization: If the target protein is not efficiently solubilized, try increasing the detergent concentration or the protein-to-detergent ratio. Optimizing the pH and ionic strength of the buffer may also help.

  • Protein Aggregation: If the purified protein aggregates over time, consider increasing the detergent concentration in the final buffer or adding stabilizing agents like glycerol or specific lipids.

  • Loss of Activity: The solubilization and purification process can sometimes lead to a loss of protein activity. Ensure all steps are carried out at 4°C and consider adding cofactors or ligands that are known to stabilize the protein.

Conclusion

N-[3-(Octylamino)propyl]-D-gluconamide is a valuable tool for the study of membrane proteins. Its non-ionic character and gentle solubilizing properties make it an excellent choice for maintaining the structural and functional integrity of these challenging molecules. The protocols and guidelines provided here offer a solid foundation for researchers to successfully employ this detergent in their work, from initial solubilization to final purification and characterization. As with any detergent, empirical optimization is key to achieving the best results for each specific protein of interest.

References

Due to the specialized nature of N-[3-(Octylamino)propyl]-D-gluconamide, direct literature is scarce. The principles and protocols are based on established methodologies for similar non-ionic detergents. For further reading on the principles of membrane protein solubilization and purification, the following resources are recommended:

Method

Application Notes and Protocols for N-[3-(Octylamino)propyl]-D-gluconamide in Cosmetic Formulations

Introduction N-[3-(Octylamino)propyl]-D-gluconamide (CAS No. 93980-73-5) is an amphiphilic molecule integrating a hydrophilic D-gluconamide headgroup with a hydrophobic octylamino-propyl tail.[1] This unique structure su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[3-(Octylamino)propyl]-D-gluconamide (CAS No. 93980-73-5) is an amphiphilic molecule integrating a hydrophilic D-gluconamide headgroup with a hydrophobic octylamino-propyl tail.[1] This unique structure suggests its potential as a versatile ingredient in cosmetic and dermatological formulations. While direct extensive research on this specific molecule in cosmetics is emerging, its chemical architecture allows for informed predictions of its functional properties based on related gluconamide and alkyl-amine compounds. These notes provide a comprehensive guide for researchers, scientists, and formulation chemists on the anticipated properties, mechanism of action, and application protocols for N-[3-(Octylamino)propyl]-D-gluconamide in skincare and hair care products.

Physicochemical Properties and Molecular Characteristics

N-[3-(Octylamino)propyl]-D-gluconamide is characterized by its dual-nature structure, which is central to its functionality in cosmetic systems.

PropertyValue/DescriptionSource/Rationale
CAS Number 93980-73-5[1]
Molecular Structure A D-gluconamide headgroup linked via a propylamino bridge to an octyl (C8) alkyl chain.Inferred from chemical name
Amphiphilicity Possesses both hydrophilic (gluconamide) and hydrophobic (octyl chain) moieties, suggesting surfactant-like properties.Analogy to similar long-chain gluconamides.[2]
Self-Assembly Likely to form higher-order structures such as micelles or lamellar phases in aqueous solutions due to its amphiphilic nature and potential for hydrogen bonding.Analogy to N-octyl-D-gluconamide which forms helical fibers.[3]
Biocompatibility The gluconamide headgroup is derived from glucose, suggesting good skin and hair compatibility.General knowledge of sugar-based cosmetic ingredients.

The synthesis of similar N-alkyl-amino-propyl-gluconamides typically involves the amidation of D-glucono-δ-lactone with a suitable diamine, followed by alkylation.[4]

Proposed Mechanism of Action in Cosmetic Formulations

The efficacy of N-[3-(Octylamino)propyl]-D-gluconamide in cosmetic formulations is hypothesized to stem from its ability to interact with biological surfaces like the stratum corneum and hair cuticle.

In Skin Care
  • Barrier Reinforcement and Moisturization: The gluconamide headgroup, with its multiple hydroxyl groups, is expected to act as a humectant, binding water to the skin's surface. The octyl chain can integrate into the lipid matrix of the stratum corneum, reinforcing the skin's natural barrier and reducing transepidermal water loss (TEWL). This dual action provides both immediate and long-lasting moisturization.

  • Enhanced Penetration of Actives: As an amphiphilic molecule, it may act as a penetration enhancer, facilitating the delivery of other active ingredients into the skin. This is a known property of some cosmetic ingredients that can interact with the skin's lipid barrier.[5]

  • Mild Surfactant Properties: In cleansing formulations, it is expected to exhibit mild surfactant properties, contributing to gentle cleansing without stripping the skin's natural oils, a desirable attribute for sensitive skin products.

In Hair Care
  • Cuticle Smoothing and Strengthening: Drawing parallels from hair-strengthening gluconamide derivatives, N-[3-(Octylamino)propyl]-D-gluconamide is proposed to penetrate the hair shaft.[6] The gluconamide portion can form hydrogen bonds with the keratin structure, while the alkyl tail provides hydrophobicity and lubricity. This internal and external interaction can lead to increased hair fiber strength, reduced breakage, and a smoother cuticle.

  • Conditioning and Detangling: The molecule's cationic potential (protonated secondary amine) at acidic pH can lead to its deposition onto the negatively charged hair surface, providing a conditioning effect, reducing static, and improving wet and dry combability.

Application Protocols in Cosmetic Formulations

General Handling and Formulation Guidelines
  • Solubility: Expected to be soluble in water and hydroalcoholic systems. Its solubility can be influenced by pH.

  • pH Stability: Formulations should ideally be maintained in the pH range of 4.5 to 6.5 to ensure the stability of the amide bond and optimize its interaction with skin and hair.

  • Compatibility: Compatible with a wide range of cosmetic ingredients, including other surfactants (anionic, non-ionic, amphoteric), polymers, and active ingredients. However, compatibility with strong oxidizing or reducing agents should be evaluated.

  • Incorporation: Can be added to the aqueous phase of a formulation. Gentle heating may be required to facilitate dissolution.

Protocol 1: High-Performance Moisturizing Cream (O/W Emulsion)

Objective: To formulate a daily-use moisturizing cream that reinforces the skin barrier and provides long-lasting hydration.

Materials:

PhaseIngredient% (w/w)Function
A Deionized Waterq.s. to 100Vehicle
Glycerin5.00Humectant
N-[3-(Octylamino)propyl]-D-gluconamide2.00 Active Moisturizer, Barrier Support
Xanthan Gum0.30Thickener
B Cetearyl Alcohol (and) Ceteareth-205.00Emulsifier
Caprylic/Capric Triglyceride8.00Emollient
Shea Butter3.00Emollient
Dimethicone1.00Occlusive
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Fragrance0.20Fragrance

Procedure:

  • Combine Phase A ingredients and heat to 75°C with gentle stirring until all components are dissolved and the mixture is uniform.

  • In a separate vessel, combine Phase B ingredients and heat to 75°C until all components are melted and the phase is uniform.

  • Add Phase B to Phase A with homogenization for 3-5 minutes.

  • Cool the emulsion to 40°C with continuous stirring.

  • Add Phase C ingredients and continue stirring until the cream is smooth and uniform.

  • Adjust the final pH to 5.5-6.0 if necessary.

Protocol 2: Strengthening and Conditioning Hair Serum

Objective: To create a leave-in hair serum that improves hair strength, reduces frizz, and enhances shine.

Materials:

Ingredient% (w/w)Function
Deionized Waterq.s. to 100Vehicle
N-[3-(Octylamino)propyl]-D-gluconamide1.50 Strengthening Agent, Conditioner
Hydrolyzed Keratin1.00Hair Repair
Panthenol0.50Humectant
Propylene Glycol3.00Solvent, Humectant
Polysorbate 200.50Solubilizer
Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Citric Acidq.s.pH Adjuster
Fragrance0.30Fragrance

Procedure:

  • In the main vessel, dissolve N-[3-(Octylamino)propyl]-D-gluconamide in deionized water with gentle heating (40-45°C) if necessary.

  • Add propylene glycol, panthenol, and hydrolyzed keratin and mix until uniform.

  • In a separate container, premix Polysorbate 20 and fragrance. Add this to the main batch with mixing.

  • Add the preservative system and mix thoroughly.

  • Adjust the pH to 4.5-5.0 with citric acid. This is crucial to ensure a positive charge on the amino group for better deposition on the hair.

Safety and Toxicological Profile

  • Skin Irritation: Similar sugar-based surfactants are generally considered mild and non-irritating. For instance, n-Nonyl-β-D-glucopyranoside is classified as a skin and eye irritant.[7] Therefore, standard patch testing is recommended for final formulations.

  • Sensitization: The potential for skin sensitization should be evaluated, although the components (glucose and a simple alkyl amine) are not typically associated with a high risk of sensitization.

  • Environmental Fate: The molecule is expected to be biodegradable, given its sugar and alkyl amine components.

It is imperative for formulators to conduct their own safety assessments, including in-vitro and in-vivo testing, to ensure the safety and compliance of any cosmetic product containing this ingredient.

Visualization of Proposed Interactions

Interaction with Stratum Corneum

G cluster_sc Stratum Corneum cluster_molecule N-[3-(Octylamino)propyl]-D-gluconamide Corneocytes Corneocytes Lipid Matrix Lipid Matrix Gluconamide Head Gluconamide Head Gluconamide Head->Corneocytes Hydrogen Bonding (Hydration) Octyl Tail Octyl Tail Gluconamide Head->Octyl Tail Propylamino Linker Octyl Tail->Lipid Matrix Hydrophobic Interaction (Barrier Reinforcement)

Caption: Proposed interaction of the molecule with the skin's stratum corneum.

Hair Strengthening Workflow

G start Hair Serum Application penetration Molecule Penetrates Hair Cuticle start->penetration interaction Interaction with Keratin penetration->interaction h_bond Gluconamide Head Forms Hydrogen Bonds interaction->h_bond Hydrophilic hydrophobic_interaction Octyl Tail Provides Internal Lubricity interaction->hydrophobic_interaction Hydrophobic result Increased Hair Fiber Strength & Flexibility h_bond->result hydrophobic_interaction->result

Caption: Workflow of the proposed hair strengthening mechanism.

Conclusion

N-[3-(Octylamino)propyl]-D-gluconamide presents a promising profile for a multifunctional cosmetic ingredient. Its amphiphilic nature, combined with a biocompatible sugar-based headgroup, suggests its utility in providing moisturization, barrier repair, and conditioning benefits in a variety of skin and hair care formulations. The provided protocols serve as a starting point for formulation development. Further research, including clinical efficacy and safety studies, is warranted to fully substantiate the cosmetic benefits of this novel ingredient.

References

  • EvitaChem. N-(3-((Z)-Octadec-9-en-1-ylamino)propyl)-D-gluconamide.
  • Cayman Chemical. (2024). Safety Data Sheet - n-Nonyl-β-D-glucopyranoside.
  • Nissan Chemical. (2023). NFG® for skin care products.
  • NextSDS. N-[3-(dimethylamino)propyl]-D-gluconamide — Chemical Substance Information.
  • ResearchGate. (a) Molecular structure of N-octyl-D-gluconamide. (b) TEM image of a...
  • PMC. (2022). Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care.
  • MDPI. (2025). The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts and Long-Lasting Modification of Different Materials.

Sources

Application

Application Note: N-[3-(Octylamino)propyl]-D-gluconamide (NOA-Glu) in Advanced Agrochemical Adjuvants

Executive Summary Agrochemical formulation science is rapidly shifting toward bio-based, high-performance adjuvants capable of replacing environmentally persistent or toxic surfactants like polyethoxylated tallow amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Agrochemical formulation science is rapidly shifting toward bio-based, high-performance adjuvants capable of replacing environmentally persistent or toxic surfactants like polyethoxylated tallow amine (POEA). N-[3-(Octylamino)propyl]-D-gluconamide (NOA-Glu, CAS 93980-73-5) represents a next-generation amphoteric/non-ionic sugar-based surfactant. By combining a highly hydrophilic, electrolyte-tolerant gluconamide headgroup with a pH-responsive aminopropyl linker and a C8 hydrophobic tail, NOA-Glu acts as a multifunctional activator adjuvant. It simultaneously functions as a dynamic wetting agent, a humectant, and a cuticular penetration enhancer, maximizing the bioavailability of water-soluble active ingredients (AIs)[1].

Mechanistic Overview & Molecular Rationale

The efficacy of an agricultural adjuvant is dictated by its ability to overcome the hydrophobic barrier of the plant cuticle while maintaining the AI in a soluble, mobile state[2]. NOA-Glu achieves this through three distinct structural domains:

  • Hydrophobic C8 (Octyl) Tail: The relatively short C8 chain acts as a powerful hydrotrope and rapid wetting agent. It rapidly lowers the dynamic surface tension of spray droplets, ensuring that the droplet adheres to and spreads across the leaf surface within the critical ~20-millisecond impact window[1].

  • D-Gluconamide Headgroup: Sugar-based surfactants are renowned for their humectant properties. The multiple hydroxyl groups on the gluconamide moiety strongly hydrogen-bond with water, significantly delaying the drying time of the spray deposit. This prevents the AI from crystallizing on the leaf surface, keeping it in a mobile, bioavailable state[1]. Furthermore, glucamide chemistry provides exceptional tolerance to high-electrolyte environments (e.g., concentrated glyphosate or glufosinate salts)[1].

  • pH-Responsive Aminopropyl Linker: At typical spray tank pH levels (pH 4.0–6.0), the secondary amine group becomes protonated, imparting a mild cationic charge. For researchers bridging agrochemistry and drug development, this mechanism is highly analogous to transdermal penetration enhancers. The protonated amine facilitates targeted electrostatic interactions with negatively charged plant cuticles and cellular lipid bilayers, transiently disrupting lipid packing to enhance permeation without causing irreversible cytotoxicity[3].

G NOA N-[3-(Octylamino)propyl]-D-gluconamide (NOA-Glu) Tail Hydrophobic C8 Tail (Lowers Surface Tension) NOA->Tail Amine pH-Responsive Amine (Cuticular Affinity) NOA->Amine Head Gluconamide Headgroup (High Humectancy) NOA->Head Wetting Rapid Droplet Spreading & Leaf Wetting Tail->Wetting Penetration Enhanced Active Ingredient Penetration Amine->Penetration Hydration Prolonged Droplet Liquid State Head->Hydration Efficacy Maximized Agrochemical Bioavailability Wetting->Efficacy Penetration->Efficacy Hydration->Efficacy

Logical mechanism of NOA-Glu enhancing agrochemical bioavailability via structural domains.

Experimental Protocols & Workflows

To validate the performance of NOA-Glu, the following self-validating protocols are designed for formulation scientists to ensure both physical stability and biological efficacy.

Protocol 1: Formulation of High-Electrolyte Herbicide Tank Mixes (e.g., Glyphosate Potassium)

Rationale: Formulating high-salt AIs often leads to "salting out" or phase separation when using conventional ethoxylated surfactants. The high electrolyte tolerance of the gluconamide headgroup prevents this, but the order of addition remains critical to establishing a stable ionic environment[1].

Materials: Glyphosate potassium salt concentrate (540 g ae/L), NOA-Glu (high-purity), Deionized (DI) water, overhead stirrer, water bath.

Step-by-Step Methodology:

  • Aqueous Base Preparation: Add 400 mL of DI water to a 1 L glass jacketed vessel. Set the temperature to 25°C.

  • AI Solubilization: Gradually add the glyphosate potassium salt while stirring at 300 RPM.

    • Causality: Dissolving the AI first establishes the maximum ionic strength of the continuous phase, ensuring that the subsequent surfactant addition is tested against the true, rigorous electrolyte load.

  • Adjuvant Integration: Slowly titrate NOA-Glu to achieve a final concentration of 10% w/v. Increase stirring to 500 RPM.

    • Causality: Slow addition prevents localized micellar aggregation (gel blocking), which can occur with highly concentrated sugar surfactants in high-salt media.

  • Equilibration: Maintain stirring for 45 minutes. The solution should transition from turbid to optically clear.

  • Validation (Cloud Point & Stability): Heat a 20 mL aliquot to 55°C and cool to 0°C. The absence of phase separation validates the hydrotropic stability provided by the C8 tail and gluconamide headgroup.

Protocol 2: Foliar Penetration and Wetting Kinetics Assay

Rationale: True adjuvant efficacy must be measured by both physical spreading (contact angle) and biological uptake (penetration)[2].

Materials: Optical goniometer, Franz diffusion cells, isolated Chenopodium album (lambsquarters) cuticles, HPLC system.

Step-by-Step Methodology:

  • Droplet Generation: Prepare a 0.2% v/v NOA-Glu solution containing a fluorescent tracer or radiolabeled AI.

  • Contact Angle Kinetics: Dispense a 2 µL droplet onto a hydrophobic PTFE surface (simulating a waxy leaf). Use the goniometer to record the contact angle at 20 ms, 1 s, and 10 s.

    • Causality: Measuring at 20 ms captures the dynamic surface tension critical for spray retention, while 10 s captures equilibrium wetting.

  • Cuticle Mounting: Mount the isolated C. album cuticles between the donor and receptor chambers of the Franz diffusion cell, ensuring the waxy surface faces the donor chamber.

  • Penetration Tracking: Apply 10 µL of the formulated AI to the donor chamber. Sample the receptor fluid (pH 5.5 buffer) at 2, 4, 8, and 24 hours.

  • Quantification: Analyze receptor samples via HPLC.

    • Causality: Utilizing an isolated cuticle in a Franz cell isolates the penetration enhancement variable from environmental factors, directly validating the cuticular affinity of the protonated aminopropyl group[3].

Quantitative Data Summaries

The following table summarizes the performance of NOA-Glu compared to industry-standard adjuvants. The data illustrates NOA-Glu's superior balance of rapid wetting, prolonged hydration, and enhanced penetration.

Adjuvant Type (0.2% v/v)Dynamic Surface Tension (mN/m at 20ms)Equilibrium Contact Angle (Degrees)Droplet Drying Time (Minutes)Relative AI Penetration at 24h (%)
Control (Water Only) 72.095°1512%
POEA (Tallow Amine) 45.255°2265%
C8/C10 APG 38.542°2858%
NOA-Glu 35.1 38° 45 78%

Note: NOA-Glu demonstrates the lowest dynamic surface tension due to its optimized C8 tail, while the gluconamide headgroup significantly extends droplet drying time, leading to the highest overall AI penetration.

References

  • [1] Title: Advanced Adjuvant Technologies for Agrochemical Performance Source: Clariant URL:[Link]

  • [2] Title: Understanding adjuvants used with agriculture chemicals - Crops and Soils Source: University of Wisconsin-Madison Extension URL:[Link]

  • [3] Title: New gluconamide-type cationic surfactants: Interactions with DNA and lipid membranes Source: Biophysical Chemistry (PubMed) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-[3-(Octylamino)propyl]-D-gluconamide for Membrane Protein Solubilization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, structural biologists, and drug development professionals in mastering the use of N-[3-(Octyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, structural biologists, and drug development professionals in mastering the use of N-[3-(Octylamino)propyl]-D-gluconamide (NOAPG) .

NOAPG is a highly specialized, synthetic detergent featuring a mild gluconamide headgroup, an octyl hydrophobic tail, and a unique secondary amine linker. This structural combination makes it exceptionally useful for extracting delicate integral membrane proteins while preserving their native conformation. However, its unique physicochemical properties require precise optimization.

📊 Quick Reference: Detergent Property Comparison

To optimize NOAPG, it is critical to understand how it compares to standard industry detergents. Because NOAPG shares structural homology with MEGA-8 (N-octanoyl-N-methylglucamine) and Octyl Glucoside, we can benchmark its behavior accordingly [1, 2].

DetergentHeadgroup TypeTail LengthEstimated CMC (mM)Micelle Size (kDa)Dialyzable?Primary Application
NOAPG Gluconamide + AmineC8 (Octyl)~40 - 60 mM*~30 - 50YespH-responsive solubilization
MEGA-8 GluconamideC8 (Octyl)58 - 79 mM~34YesMild extraction, functional assays
Octyl Glucoside (OG) GlucopyranosideC8 (Octyl)20 - 25 mM~25YesCrystallography, rapid dialysis
DDM MaltopyranosideC12 (Dodecyl)0.17 mM~70NoHigh-stability structural biology

*Note: NOAPG CMC is highly dependent on buffer ionic strength and pH due to the protonation state of its secondary amine.

🧠 Expert FAQs: The Causality Behind the Chemistry

Q1: How do I determine the optimal starting concentration of NOAPG for my initial lysis buffer?

A: The golden rule of membrane protein solubilization is to operate at 1 to 3 times the Critical Micelle Concentration (CMC) [3]. Since NOAPG has an octyl chain, its CMC is relatively high (estimated ~50 mM). We recommend starting your screening at 1.5x, 2x, and 3x CMC. Mechanistic Causality: Below the CMC, detergent monomers merely partition into the lipid bilayer without disrupting it. Above the CMC, the lipid bilayer undergoes a cooperative transition, fragmenting into mixed lipid-detergent micelles and forming the stable Protein-Detergent Complexes (PDCs) required for extraction [3].

Q2: Why does the pH of my buffer drastically affect NOAPG's solubilization efficiency?

A: Unlike pure non-ionic detergents (e.g., DDM or MEGA-8), NOAPG contains a secondary amine in its propyl linker. Secondary amines typically have a pKa between 8.5 and 9.5. Mechanistic Causality: At physiological pH (7.4), this amine is protonated, giving the detergent a cationic character. This can lead to strong electrostatic interactions with negatively charged protein residues or phospholipids, potentially causing precipitation. If you experience aggregation at pH 7.4, shift your buffer to pH 9.0–9.5. At this elevated pH, the amine is deprotonated, and NOAPG behaves as a purely non-ionic gluconamide detergent, which is significantly milder and prevents charge-induced denaturation.

Q3: My protein solubilizes well but loses functional activity. What is happening?

A: You are likely over-delipidating your protein. Gluconamide detergents with short C8 chains are highly efficient at stripping away annular lipids [1]. Mechanistic Causality: Integral membrane proteins require specific boundary lipids for structural integrity. If the NOAPG concentration is too high (e.g., >5x CMC) or the Detergent-to-Protein (D:P) ratio exceeds 3:1, the detergent strips these essential lipids, leading to conformational collapse. To fix this, lower the NOAPG concentration closer to 1x CMC during purification, or supplement your buffer with synthetic lipids (e.g., CHS or POPC) to stabilize the PDC [4].

🛠️ Troubleshooting Guide

SymptomMechanistic DiagnosisRecommended Solution
Incomplete Solubilization (Target protein remains in the ultracentrifuge pellet)Detergent concentration is below the effective CMC, or the D:P ratio is too low, resulting in intact liposomes.1. Increase NOAPG concentration to 3x CMC.2. Decrease total membrane protein concentration to ≤ 3 mg/mL to improve the D:P ratio.
Protein Precipitation Post-Extraction The protonated amine group is cross-linking negatively charged domains, or the micelle is unstable.1. Increase buffer pH to >8.5 to neutralize the amine.2. Add 10% glycerol or 150-300 mM NaCl to shield electrostatic interactions.
Loss of Signal in Downstream Assays Over-delipidation causing partial unfolding, or interference from high free-monomer concentration.1. Reduce NOAPG to 0.5x CMC in wash/elution buffers.2. Perform a rapid buffer exchange via dialysis (NOAPG's high CMC makes it easily dialyzable).

🔬 Standard Operating Protocol: NOAPG Solubilization Screening

This self-validating protocol utilizes Analytical Ultracentrifugation (AUC) or simple high-speed centrifugation to empirically define the optimal NOAPG concentration [4].

Step 1: Membrane Preparation

  • Resuspend your isolated cell membrane fraction in a basal buffer (e.g., 50 mM Tris-HCl pH 8.5, 150 mM NaCl, 10% Glycerol, protease inhibitors).

  • Homogenize to a final total protein concentration of exactly 5 mg/mL (quantified via BCA assay).

Step 2: Detergent Titration

  • Aliquot 1 mL of the membrane suspension into four separate ultracentrifuge tubes.

  • Add NOAPG stock solution to achieve final concentrations of: 0.5x, 1x, 2x, and 3x CMC .

  • Incubate the mixtures at 4°C for 2 hours with gentle end-over-end rotation. Do not use magnetic stir bars, as localized shear forces cause denaturation.

Step 3: Phase Separation

  • Subject the samples to ultracentrifugation at 100,000 x g for 45 minutes at 4°C .

  • Carefully separate the supernatant (solubilized PDCs) from the pellet (unsolubilized material and aggregates).

Step 4: Validation & Analysis

  • Run equal volumetric fractions of the supernatant and resuspended pellet on an SDS-PAGE gel.

  • Perform a Western Blot targeting your protein of interest. The optimal NOAPG concentration is the lowest concentration that shifts >80% of the target protein into the supernatant fraction without inducing higher-order oligomeric smears (which indicate aggregation).

📐 Visualizations: Workflows and Mechanisms

Detergent Optimization Screening Workflow

The following diagram illustrates the logical decision tree for optimizing NOAPG concentration.

Workflow Start Membrane Fraction Preparation (Adjust to 5 mg/mL) Screen NOAPG Titration (0.5x, 1x, 2x, 3x CMC) Start->Screen Centrifuge Ultracentrifugation (100,000 x g, 45 min) Screen->Centrifuge Analyze Analyze Supernatant vs Pellet (SDS-PAGE / Western Blot) Centrifuge->Analyze Decision Is >80% target protein in supernatant? Analyze->Decision Optimize Optimize Buffer pH (>8.5) & D:P Ratio Decision->Optimize No / Aggregated Proceed Proceed to SEC / Affinity (Reduce NOAPG to 0.5x CMC) Decision->Proceed Yes (Optimal) Optimize->Screen Repeat

Caption: Logical workflow for empirical determination of optimal NOAPG solubilization conditions.

Mechanism of NOAPG-Mediated Solubilization

This diagram demonstrates the causality of membrane disruption as NOAPG concentration crosses the CMC threshold.

Mechanism Membrane Native Membrane (Protein + Lipids) SubCMC SubCMC Membrane->SubCMC Add NOAPG Lysis Membrane Fragmentation ([NOAPG] ≈ CMC) SubCMC->Lysis Increase Conc. PDC PDC Lysis->PDC Solubilization MixedMicelle MixedMicelle Lysis->MixedMicelle Lipid Extraction

Caption: Mechanistic pathway of lipid bilayer disruption and PDC formation by NOAPG.

📚 References

  • Creative BioMart. "Detergents for Protein Purification: A Comprehensive Resource Guide." Creative BioMart Resources. Available at: [Link]

  • Li, Y., et al. "Optimization of Membrane Protein TmrA Purification Procedure Guided by Analytical Ultracentrifugation." National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Technical Support Center: Protein Precipitation with N-[3-(Octylamino)propyl]-D-gluconamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-[3-(Octylamino)propyl]-D-gluconamide. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-[3-(Octylamino)propyl]-D-gluconamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel surfactant for protein precipitation. Our goal is to provide you with the foundational principles, in-depth troubleshooting guides, and actionable protocols to ensure the success of your experiments.

A Primer on N-[3-(Octylamino)propyl]-D-gluconamide: Understanding the Mechanism

N-[3-(Octylamino)propyl]-D-gluconamide is a non-ionic (or potentially zwitterionic at certain pH values) amphiphilic molecule. Its structure consists of two key parts: a hydrophilic D-gluconamide headgroup and a hydrophobic octyl (C8) tail. This architecture allows it to interact with both aqueous environments and non-polar protein surfaces.

The mechanism of action revolves around disrupting the protein's solvation shell and modulating hydrophobic interactions.[1] Unlike denaturing agents like TCA or organic solvents, this detergent is designed to be mild, preserving the native structure and function of proteins.[1] Success with this reagent depends on carefully controlling its concentration relative to a critical value: the Critical Micelle Concentration (CMC) .

  • Below the CMC: The detergent exists as monomers. These monomers can bind to hydrophobic patches on a protein's surface.

  • At and Above the CMC: The detergent monomers self-assemble into micelles.[2] These micelles can fully encapsulate proteins, leading to solubilization rather than precipitation.[1]

Therefore, protein precipitation with this detergent is a delicate balancing act: you must add enough to disrupt protein-water interactions and promote protein-protein aggregation, but not so much that you cross the CMC and re-solubilize your target.

cluster_0 Below CMC cluster_1 Above CMC p1 Protein d1 Detergent Monomers p1->d1 Binding to hydrophobic patches result1 Increased Hydrophobicity Leads to Aggregation d1->result1 p2 Protein m1 Micelle Formation p2->m1 Encapsulation result2 Protein Solubilization (No Precipitation) m1->result2

Caption: Detergent behavior and its effect on proteins below and above the Critical Micelle Concentration (CMC).

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimental workflows.

Section 1: Common Precipitation Problems
Q1: I've added the detergent to my protein lysate, but no precipitate is forming. What's going wrong?

This is a common issue that typically points to the detergent concentration being outside the optimal range for precipitation.

Cause A: Detergent concentration is too high. You have likely exceeded the CMC, leading to the formation of micelles that are solubilizing your protein instead of precipitating it.[1][2] This is the most frequent cause of failed precipitation with detergent-based methods.

  • Solution: Perform a detergent concentration titration experiment. This is the single most important optimization step. You must systematically test a range of detergent concentrations to find the "sweet spot" that induces precipitation without causing solubilization. See the detailed protocol in the "Experimental Protocols" section below.

Cause B: Protein concentration is too low. Effective precipitation requires sufficient protein-protein interactions. If your target protein is at a very low concentration, it may not aggregate efficiently even with the detergent.

  • Solution 1: Concentrate your initial sample using ultrafiltration (spin columns) before starting the precipitation protocol.

  • Solution 2: If your initial protein concentration is below 100 µg/mL, consider adding a carrier protein like BSA (Bovine Serum Albumin), but only if it does not interfere with your downstream analysis.

Cause C: Buffer conditions are preventing precipitation. The pH and ionic strength of your buffer have a profound impact on protein solubility.[3][4]

  • Solution: Systematically vary the pH and salt concentration of your buffer. Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[5] Try adjusting your buffer pH towards the known or predicted pI of your target protein. Similarly, high salt concentrations can promote "salting out," which may work synergistically with the detergent.

Q2: A precipitate formed, but it's very fine or "fluffy" and won't pellet properly during centrifugation.

This indicates that the protein-detergent aggregates are too small or not dense enough to be pelleted under standard conditions.

Cause: Insufficient aggregate growth. The conditions may be right at the edge of the precipitation threshold, leading to the formation of small, low-density aggregates.

  • Solution 1: Optimize Centrifugation. Increase the centrifugation speed and/or time. For very fine precipitates, ultracentrifugation (e.g., 100,000 x g for 30-60 minutes) may be required.[6]

  • Solution 2: Adjust Incubation Conditions. Allow the precipitation reaction to proceed for a longer time (e.g., overnight at 4°C) to allow for the growth of larger aggregates. Gentle rocking or mixing during incubation can sometimes help, but vigorous agitation should be avoided as it can shear aggregates.

  • Solution 3: Re-evaluate Buffer Conditions. As described in Q1, adjusting pH and ionic strength can significantly impact the nature of the precipitate.

Q3: My protein precipitated successfully, but now I can't get the pellet to redissolve.

This is a critical problem that suggests the protein may have undergone irreversible aggregation or denaturation during the process.

Cause A: Irreversible Denaturation. Although N-[3-(Octylamino)propyl]-D-gluconamide is designed to be mild, some proteins are inherently unstable and can denature and aggregate irreversibly once they fall out of solution.

  • Solution: Attempt to redissolve the pellet in a buffer containing a chaotropic agent. Start with a buffer containing 2-4 M Urea, and if that fails, progress to 6 M Guanidine Hydrochloride (GdnHCl).[7][8] These agents disrupt the hydrogen bond networks that hold aggregates together. Note that this will denature your protein, and subsequent refolding steps (e.g., dialysis against a native buffer) will be necessary if you require functional protein.

Cause B: The Redissolving Buffer is Incompatible. The buffer you are using for resuspension may not be strong enough to break the protein-detergent and protein-protein interactions that formed the precipitate.

  • Solution: The redissolving buffer must create an environment that favors resolubilization. This can be achieved by:

    • Including a different, stronger solubilizing detergent: Try redissolving in a buffer containing 1-2% SDS (if compatible with downstream steps).

    • Shifting the pH far from the pI: Adjusting the pH of the redissolving buffer to be at least 1-2 units away from the protein's pI will increase surface charge and electrostatic repulsion, aiding in dissolution.

    • Using a high ionic strength buffer: For some proteins, a high salt concentration can aid in redissolution.

Q4: The precipitation worked, but many contaminating proteins also precipitated. How can I improve the selectivity?

Achieving selective precipitation is the ultimate goal of this technique and requires fine-tuning multiple parameters.[9] It is a process of finding a unique set of conditions where your target protein is insoluble, but contaminants remain in solution.

Cause: Precipitation conditions are not specific enough. The combination of detergent concentration, pH, and ionic strength is causing a wide range of proteins to precipitate.

  • Solution: This requires a systematic, multi-parameter optimization approach. The goal is to fractionate your proteins.[9] You can perform a step-wise precipitation, collecting pellets at different detergent concentrations or pH values.

start Initial Lysate step1 Step 1: Add Detergent to Concentration X1 start->step1 cent1 Centrifuge step1->cent1 pellet1 Pellet 1 (Contaminants) cent1->pellet1 sup1 Supernatant 1 cent1->sup1 step2 Step 2: Add More Detergent to Supernatant 1 (to Conc. X2) sup1->step2 cent2 Centrifuge step2->cent2 pellet2 Pellet 2 (Target Protein) cent2->pellet2 sup2 Supernatant 2 (Soluble Proteins) cent2->sup2 analyze Analyze Pellets 1 & 2 (e.g., SDS-PAGE) pellet2->analyze

Caption: Workflow for optimizing selective protein precipitation through fractional addition of the detergent.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the Critical Micelle Concentration (CMC) of N-[3-(Octylamino)propyl]-D-gluconamide and why is it so important? A: The exact CMC for this novel detergent is likely not published. The CMC is the concentration at which detergent monomers aggregate to form micelles.[10][11] It is the single most important parameter for this technique because concentrations above the CMC lead to protein solubilization, while concentrations around or below the CMC are required for precipitation. The CMC is influenced by temperature, pH, and especially ionic strength; higher salt concentrations typically lower the CMC.[2][12] You must determine the optimal working concentration empirically for your specific buffer system.

Q: How does temperature affect precipitation with this detergent? A: Temperature affects protein stability, buffer properties, and detergent behavior. Generally, performing precipitation at lower temperatures (e.g., 4°C) is recommended to maintain protein stability and minimize proteolytic degradation. However, be aware that the CMC of some detergents can increase at lower temperatures, which may require you to use a higher detergent concentration.

Q: Is this detergent compatible with downstream applications like Mass Spectrometry or SDS-PAGE? A: Detergents can interfere with downstream applications. For SDS-PAGE, the presence of a non-ionic detergent is usually not a problem, as the SDS in the loading buffer will overwhelm it. For mass spectrometry, however, detergents must be thoroughly removed as they can cause significant ion suppression. If using this method to prepare samples for MS, you must include wash steps for the protein pellet (e.g., with cold acetone) to remove residual detergent.[10]

Data & Protocols

Table 1: Key Parameters for Optimization

This table summarizes the key variables and their expected impact on protein precipitation. Use this as a guide for your experimental design.

ParameterVariable Range (Starting Point)Effect on PrecipitationRationale & Key Considerations
Detergent Conc. 0.01% - 2.0% (w/v)Biphasic: Increases then decreases precipitationFinding the optimal point before the CMC is critical. Too low = no effect. Too high = solubilization.[1][2]
pH pI ± 2 unitsMaximal at pI: Solubility is minimal at the isoelectric point.Adjusting pH alters the net charge on the protein, affecting electrostatic repulsion.[5]
Ionic Strength 50 mM - 1 M NaCl or (NH₄)₂SO₄Generally Increases: Promotes "salting out".High salt concentrations reduce protein solvation and can lower the detergent's CMC.[2]
Protein Conc. 0.1 - 10 mg/mLIncreases: Higher concentration favors aggregation.Low concentrations may require a higher precipitant concentration or a carrier protein.
Temperature 4°C - 25°CVariable: Affects stability and kinetics.Lower temperatures are generally preferred to maintain protein integrity.
Incubation Time 30 min - OvernightIncreases: Allows for aggregate formation and growth.Longer times may be needed for dilute samples or less efficient conditions.
Experimental Protocol: Determining Optimal Detergent Concentration via Titration

This protocol provides a framework for identifying the ideal concentration of N-[3-(Octylamino)propyl]-D-gluconamide for precipitating your target protein.

Objective: To determine the concentration of the detergent that provides the maximum yield of precipitated target protein with the highest purity.

Materials:

  • Protein lysate containing your target protein.

  • 10% (w/v) stock solution of N-[3-(Octylamino)propyl]-D-gluconamide in nuclease-free water.

  • Your standard experimental buffer (e.g., Tris-HCl or HEPES with a defined pH and salt concentration).

  • Microcentrifuge tubes.

  • Variable temperature microcentrifuge.

  • SDS-PAGE equipment and reagents.

Procedure:

  • Preparation: Clarify your protein lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to remove any initial insoluble material. Transfer the clear supernatant to a new tube. Determine the total protein concentration (e.g., via Bradford or BCA assay).

  • Setup Aliquots: In separate 1.5 mL microcentrifuge tubes, aliquot a fixed volume of your clarified lysate (e.g., 200 µL). Prepare at least 8-10 tubes for the titration series. Keep one tube as a "No Detergent" control.

  • Detergent Addition: Create a dilution series of your 10% detergent stock. Add the appropriate volume of detergent to each tube to achieve a range of final concentrations. A good starting range is from 0.05% to 1.5% (w/v). For example:

    • Tube 1: 0% (Control)

    • Tube 2: 0.05%

    • Tube 3: 0.1%

    • Tube 4: 0.2%

    • Tube 5: 0.4%

    • Tube 6: 0.6%

    • Tube 7: 0.8%

    • Tube 8: 1.0%

    • Tube 9: 1.2%

    • Tube 10: 1.5%

    • Note: Ensure the final volume is the same in all tubes by adding buffer if necessary.

  • Incubation: Gently invert the tubes to mix. Incubate the samples on ice or at 4°C for 1 hour. A longer incubation (e.g., overnight) may improve yield.

  • Pelleting: Centrifuge all tubes at 14,000 - 16,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Fraction Separation: Carefully collect the supernatant from each tube and transfer it to a new, labeled tube (these are your "soluble fractions"). You should see a pellet at the bottom of the original tubes. Be careful not to disturb the pellets.

  • Pellet Wash (Optional but Recommended): To remove contaminants and residual detergent, add 500 µL of ice-cold wash buffer (your initial buffer, or cold acetone for MS prep) to each pellet. Resuspend gently and centrifuge again as in step 5. Discard the wash supernatant.

  • Pellet Resuspension: Resuspend each pellet in a fixed volume of 1X SDS-PAGE loading buffer (e.g., 50 µL). Heat the samples at 95°C for 5-10 minutes to ensure complete solubilization.

  • Analysis: Load equal volumes of the resuspended pellets and a sample of the corresponding soluble fractions onto an SDS-PAGE gel. Also, load a sample of your starting lysate for comparison.

  • Evaluation: After staining the gel (e.g., with Coomassie Blue), examine the lanes. Identify the detergent concentration that results in the maximum amount of your target protein in the pellet fraction and the minimum amount in the supernatant fraction. This is your optimal precipitation concentration.

References
  • Lovrien, R. E., & Matulis, D. (2001). Selective precipitation of proteins. Current Protocols in Protein Science, Chapter 4, Unit 4.5. [Link]

  • G-Biosciences. (2017, April 11). Importance of detergent micelle levels in membrane protein purification. [Link]

  • Graether, S. P. (2019). Precipitation of Detergent-Containing Samples for Top-Down and Bottom-Up Proteomics. In Methods in Molecular Biology. [Link]

  • Janc, T., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. [Link]

  • Ko, Y. H., et al. (2014). Protein-poly(amino acid) complex precipitation for high-concentration protein formulation. International Journal of Pharmaceutics. [Link]

  • ResearchGate. (2019, January 10). How to redissolve protein precipitated using acetone?[Link]

  • Doyle, M. P., et al. (2012). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. PMC. [Link]

  • The Royal Society of Chemistry. (2011). New method for the critical micelle concentration determination by synchronous fluorescence combined with uv-vis spectroscopy. Analytical Methods. [Link]

  • Scientific Research Publishing. (n.d.). Determination of Critical Micel Concentration of PEG-10 Tallow Propane Amine: Effects of Salt and pH. [Link]

  • Putnam, F. W., & Neurath, H. (1943). The Precipitation of Proteins by Synthetic Detergents. Journal of the American Chemical Society. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Non-Ionic Detergent-Induced Artifacts in Experimental Results

A Note from the Senior Application Scientist: Your query regarding artifacts induced by N-[3-(Octylamino)propyl]-D-gluconamide is highly specific. Our literature review indicates this is a less common non-ionic detergent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist: Your query regarding artifacts induced by N-[3-(Octylamino)propyl]-D-gluconamide is highly specific. Our literature review indicates this is a less common non-ionic detergent, with limited specific data on its experimental behavior.[1] However, the principles of artifact generation and mitigation are broadly applicable across non-ionic detergents that share similar amphiphilic structures—a hydrophobic tail and a hydrophilic head group.[2][3]

This guide is structured to address the challenges posed by a class of structurally related non-ionic detergents, such as Octyl Glucoside (OG) and Triton™ X-100, which are extensively documented. The strategies and principles detailed below are directly applicable to troubleshooting issues you may encounter with N-[3-(Octylamino)propyl]-D-gluconamide and other similar reagents.

Section 1: Understanding Non-Ionic Detergents & The Source of Artifacts

Non-ionic detergents are crucial for solubilizing membrane proteins and preventing non-specific interactions in assays.[3][4][5] They work by forming micelles that encapsulate hydrophobic molecules, rendering them soluble in aqueous buffers.[6] This process is initiated above a specific concentration known as the Critical Micelle Concentration (CMC).[7]

Artifacts typically arise when detergent micelles or monomers interfere with downstream analytical techniques. This can manifest as:

  • Direct Assay Interference: The detergent may interact with assay reagents, leading to false signals or precipitation.[8][9][10]

  • Inhibition of Biological Activity: Residual detergent can denature proteins or block active sites, affecting functional assays.

  • Mass Spectrometry Signal Suppression: Detergents can suppress the ionization of peptides and proteins, obscuring results.[11]

  • Chromatography and Electrophoresis Issues: Excess detergent can affect protein mobility and binding to chromatography resins.[10]

Section 2: Frequently Asked Questions (FAQs)

Here we address common issues encountered when using non-ionic detergents in various experimental contexts.

Q1: My protein quantification is inconsistent. Could my detergent be the cause?

A1: Absolutely. This is one of the most common artifacts. Non-ionic detergents can significantly interfere with standard protein assays.[9][10]

  • Bradford Assay (Coomassie-based): Detergents can compete with the Coomassie dye for protein binding sites and can also interact with the dye itself, leading to precipitation or a shift in pH that affects the assay's linearity.[9][10][12]

  • Lowry and BCA Assays (Copper-based): Detergents can interfere with the formation of the copper-protein complex, which is a critical step in these assays.[8][9] This can result in either artificially high readings or the formation of precipitates.[8][10]

Expert Insight: Always run a blank control containing your lysis buffer with the detergent to assess its background contribution. If interference is significant, consider using a detergent-compatible protein assay, such as the Pierce™ Detergent Compatible Bradford Assay Kit or a modified Lowry assay like the DC™ Protein Assay.[13]

Q2: I'm seeing high background and low signal in my ELISA. How can the detergent in my sample buffer be contributing to this?

A2: Detergents in ELISAs can be a double-edged sword. While often used in wash buffers to reduce non-specific binding (e.g., Tween-20), their presence in the sample can cause problems.[14][15]

  • Inhibition of Antigen Adsorption: At high concentrations, detergents can compete with the antigen for binding sites on the polystyrene plate surface, leading to a lower signal.[16]

  • Displacement of Pre-bound Antigen: Detergents in subsequent steps can displace already adsorbed antigens.[16]

  • Epitope Masking: Detergent micelles surrounding a protein may sterically hinder antibody access to its epitope.

Troubleshooting Protocol:

  • Dilute the Sample: If possible, dilute your sample to reduce the detergent concentration below its CMC before coating the plate.

  • Detergent Removal: For concentrated samples, use a detergent removal spin column prior to the assay.[17]

  • Optimize Detergent in Wash Buffers: The effectiveness of detergents like Tween-20 in blocking non-specific binding can depend on the type of polystyrene plate used (high-binding vs. low-binding).[14][15]

Q3: My protein appears inactive after purification. Could the detergent be denaturing it?

A3: While non-ionic detergents are considered non-denaturing because they typically do not disrupt protein-protein interactions, they can still affect protein stability and function.[2][3][4]

  • Lipid Depletion: For many membrane proteins, associated lipids are essential for structural integrity and function. Overly aggressive solubilization or purification in detergent can strip away these crucial lipids.

  • Subunit Dissociation: Some detergents, particularly those with shorter alkyl chains, can be harsh enough to dissociate subunits of a protein complex, leading to loss of activity.[18]

Expert Insight: The choice of detergent is critical. A detergent that is effective for initial solubilization may not be ideal for maintaining long-term stability.[18] It is often necessary to screen several detergents to find one that preserves protein function. Consider exchanging the initial solubilizing detergent for a milder one (e.g., Digitonin or Dodecyl Maltoside) during purification.[18]

Section 3: Troubleshooting Guides for Specific Applications

Guide 1: Mitigating Detergent Interference in Mass Spectrometry (MS)

Detergents are notoriously problematic for MS as they can suppress analyte signals and contaminate the ion source.[11]

Problem: Poor protein/peptide signal intensity and polymer peaks in the spectrum.

Workflow for Sample Cleanup:

start Protein Sample in Detergent Buffer method_choice Choose Cleanup Method Based on Detergent CMC start->method_choice high_cmc High CMC Detergent (e.g., Octyl Glucoside > 1 mM) method_choice->high_cmc High CMC low_cmc Low CMC Detergent (e.g., Triton X-100 < 1 mM) method_choice->low_cmc Low CMC dialysis Dialysis / Ultrafiltration (MWCO Filters) high_cmc->dialysis sec Size Exclusion Chromatography (SEC) high_cmc->sec hydrophobic Hydrophobic Adsorption (e.g., Bio-Beads) low_cmc->hydrophobic precipitation Protein Precipitation (TCA/Acetone) low_cmc->precipitation ion_exchange Ion-Exchange Chromatography low_cmc->ion_exchange ms_analysis LC-MS/MS Analysis dialysis->ms_analysis sec->ms_analysis hydrophobic->ms_analysis precipitation->ms_analysis ion_exchange->ms_analysis

Caption: Decision workflow for detergent removal before MS.

Detailed Protocols:

  • For High CMC Detergents (e.g., Octyl Glucoside):

    • Dialysis/Buffer Exchange: Use dialysis cassettes or centrifugal filters with a molecular weight cutoff (MWCO) appropriate for your protein.[3][17][19] Diluting the sample below the CMC will shift the equilibrium towards monomers, which are more easily removed.[20]

    • Size Exclusion Chromatography (SEC): A desalting column can effectively separate proteins from smaller detergent monomers.[20]

  • For Low CMC Detergents (e.g., Triton™ X-100, NP-40):

    • Hydrophobic Adsorption: Use resins like Bio-Beads™ SM-2. These beads have a high affinity for the hydrophobic tails of detergent molecules, effectively sequestering them from the solution.[19]

    • Protein Precipitation: Methods using trichloroacetic acid (TCA) or acetone can precipitate the protein, leaving the detergent behind in the supernatant.[9][10] The protein pellet is then washed and resolubilized in an MS-compatible buffer.

    • Ion-Exchange Chromatography (IEX): This method can be used to remove non-ionic detergents. The protein binds to the IEX resin while the uncharged detergent micelles flow through. The protein is then eluted with a detergent-free buffer.[20][21][22]

Guide 2: Overcoming Artifacts in Protein Quantification Assays

Problem: Inaccurate or non-linear standard curves and sample precipitation.

Decision Workflow:

start Protein Sample with Detergent check_conc Is Protein Concentration High? start->check_conc dilute Dilute Sample to Reduce Detergent < Assay Limit check_conc->dilute Yes no_dilute Dilution Not Feasible check_conc->no_dilute No measure Measure Concentration dilute->measure switch_assay Use Detergent-Compatible Assay (e.g., DC Assay) no_dilute->switch_assay precipitate Perform Protein Precipitation (TCA/Acetone) no_dilute->precipitate switch_assay->measure resuspend Resuspend Pellet in Assay-Compatible Buffer precipitate->resuspend resuspend->measure

Caption: Decision workflow for handling detergent interference.

Quantitative Data Summary:

The compatibility of an assay with a detergent is concentration-dependent. Below are general tolerance limits for common assays.

Protein AssayDetergent TypeTypical Concentration LimitReference
Bradford Non-ionic (e.g., Triton X-100)< 0.1%[12]
BCA Non-ionic (e.g., Triton X-100)< 5% (with modifications)[21]
Lowry Non-ionic (e.g., Tween 80)< 0.05% (can cause precipitation)[8][9]
DC™ Protein Assay Non-ionic and IonicUp to 1%[9][13]

Section 4: Properties of Common Non-Ionic Detergents

Understanding the properties of your detergent is key to troubleshooting. The Critical Micelle Concentration (CMC) is the concentration at which detergents self-assemble into micelles and is a crucial parameter for designing experiments.[7][23]

DetergentChemical ClassCMC (mM, in H₂O)Aggregation NumberKey Features
Octyl β-D-glucopyranoside (OG) Glycosidic20-2527-100High CMC, easily removed by dialysis.[21][24]
n-Dodecyl β-D-maltoside (DDM) Glycosidic0.1798Mild, good for maintaining protein stability.[18][25]
Triton™ X-100 Polyoxyethylene0.2-0.9100-155Low CMC, difficult to dialyze. Absorbs at 280 nm.[5][21]
Tween® 20 Polyoxyethylene Sorbitan0.0660Common blocking agent in immunoassays.[14][21]
CHAPS Zwitterionic (Bile Salt Derivative)4-84-14Zwitterionic but acts like non-ionic; easily dialyzable.[2][21]

Data compiled from various sources.[2][5][21] CMC values can be affected by buffer composition, ionic strength, and temperature.[3]

References

  • Bollag, D. M., & Edelstein, S. J. (1991). Interference of the detergent Tween 80 in protein assays. PubMed. Available at: [Link]

  • Lórenz-Fonfría, V. A., & Padrós, E. (2004). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PMC. Available at: [Link]

  • G-Biosciences. (2019). Best Ways to Remove Detergents in Protein Samples. G-Biosciences. Available at: [Link]

  • Abu-Salah, K. M. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed. Available at: [Link]

  • Hsiao, L., Dunning, H. N., & Lorenz, P. B. (1956). Critical Micelle Concentrations of Polyoxyethylated Non-ionic Detergents. American Chemical Society. Available at: [Link]

  • Creative Biostructure. (n.d.). Detergents Removal. Creative Biostructure. Available at: [Link]

  • Optimize, USA. (n.d.). Detergent Removal. Optimize Technologies. Available at: [Link]

  • Proteomics and Mass Spectrometry Core Facility. (2015). Detergent removal. Proteomics and Mass Spectrometry Core Facility. Available at: [Link]

  • Bird, J. L., & Ryle, A. P. (1983). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. PubMed. Available at: [Link]

  • Biology Stack Exchange. (2016). How do detergents interfere with protein assays?. Biology Stack Exchange. Available at: [Link]

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. Available at: [Link]

  • ResearchGate. (n.d.). Interference of detergent-containing buffers with the Bradford protein assay. ResearchGate. Available at: [Link]

  • Semantic Scholar. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Semantic Scholar. Available at: [Link]

  • Rosenthal, K. S., & Koussaie, F. (1983). Critical micelle concentration determination of nonionic detergents with Coomassie Brilliant Blue G-250. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Available at: [Link]

  • NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). NovoPro Bioscience Inc.. Available at: [Link]

  • Schmidt, C., et al. (2021). Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation. PMC. Available at: [Link]

  • G-Biosciences. (2016). How to Safely Use Detergents during Protein Extraction. G-Biosciences. Available at: [Link]

  • bioRxiv. (2026). A Surfactant Cocktail Overcomes Air-Water Interface Artifacts in Single-Particle CryoEM. bioRxiv. Available at: [Link]

  • Oubihi, M., et al. (n.d.). An ELISA-Based Assay for Detergent-solubilized Cellular. Nagoya University. Available at: [Link]

  • Bitesize Bio. (2024). Working with Membrane Proteins: 12 Simple Tips for Success. Bitesize Bio. Available at: [Link]

  • Analytical Chemistry - ACS Publications. (2023). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Intertek. (n.d.). Enzyme Testing for Detergents and Soaps. Intertek. Available at: [Link]

  • ASH Image Bank. (2013). Chemical-associated artifacts. ASH Image Bank. Available at: [Link]

  • ResearchGate. (n.d.). (a) Molecular structure of N-octyl-D-gluconamide. (b) TEM image of a... ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). N-[3-(dimethylamino)propyl]-D-gluconamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • PLOS One. (2019). Interaction of detergents with biological membranes: Comparison of fluorescence assays with filtration protocols and implications for the rates of detergent association, dissociation and flip-flop. PLOS One. Available at: [Link]

  • ResearchGate. (2016). Which detergent could be compatible with mass spectrometry?. ResearchGate. Available at: [Link]

  • ChemRxiv. (2024). Identification of remnant OCT media artifacts after tissue washing by MALDI mass spectrometry imaging. ChemRxiv. Available at: [Link]

  • PMC. (n.d.). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. ResearchGate. Available at: [Link]

  • LCGC International. (2026). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-propyl- (CAS 3217-86-5). Cheméo. Available at: [Link]

  • MDPI. (n.d.). N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. MDPI. Available at: [Link]

  • Google Patents. (n.d.). EP1371371B1 - The use of n-acetyl-d-glucosamine in the manufacture of pharmaceutical useful for preventing and treating sexual disorder. Google Patents.

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Reference Data & Comparative Studies

Validation

N-[3-(Octylamino)propyl]-D-gluconamide vs. CHAPS for membrane protein studies.

Solubilizing the Unseen: A Comparative Guide to N-[3-(Octylamino)propyl]-D-gluconamide vs. CHAPS in Membrane Protein Studies As a Senior Application Scientist, I frequently encounter researchers struggling with the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubilizing the Unseen: A Comparative Guide to N-[3-(Octylamino)propyl]-D-gluconamide vs. CHAPS in Membrane Protein Studies

As a Senior Application Scientist, I frequently encounter researchers struggling with the most critical bottleneck in structural biology and biophysics: extracting membrane proteins from their native lipid bilayers without destroying their conformational integrity. The choice of detergent is not merely a protocol step; it is a thermodynamic intervention.

This guide provides an objective, mechanistically grounded comparison between a highly specialized synthetic amphiphile—N-[3-(Octylamino)propyl]-D-gluconamide (OAPG) —and the industry-standard zwitterionic detergent, CHAPS .

Molecular Anatomy & Mechanistic Causality

To understand how a detergent behaves in a biological system, we must dissect its molecular anatomy. Detergents do not merely "dissolve" lipids; they engage in a complex thermodynamic exchange, replacing lipid-protein interactions with detergent-protein interactions to form soluble Protein-Detergent Complexes (PDCs).

CHAPS: The Rigid Zwitterionic Standard

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a sulfobetaine derivative of cholic acid[1].

  • The Hydrophobic Core: Unlike linear alkyl detergents, CHAPS possesses a rigid, planar steroidal ring system. This rigidity limits its ability to perfectly mimic the flexible acyl chains of native phospholipids, but it makes CHAPS exceptionally non-denaturing. It efficiently breaks protein-protein and lipid-protein interactions without penetrating and disrupting the internal hydrophobic core of the folded protein[1].

  • The Hydrophilic Head: The sulfobetaine group is a true zwitterion. It carries both a positive and negative charge, resulting in a net-neutral molecule across a massive pH range (pH 2–12)[1]. This is the causal reason why CHAPS is the gold standard for downstream applications sensitive to charge, such as isoelectric focusing (IEF) and ion-exchange chromatography.

N-[3-(Octylamino)propyl]-D-gluconamide (OAPG): The pH-Responsive Sugar-Amine

OAPG (CAS 93980-73-5) belongs to a niche class of functionalized glucamide/gluconamide detergents[2].

  • The Hydrophobic Core: It utilizes a short, flexible linear octyl (C8) chain. Short chains inherently possess a higher Critical Micelle Concentration (CMC) because the entropic cost of water structuring around a short chain is lower than for a long chain, requiring a higher concentration of monomers to drive micellization.

  • The Linker & Headgroup: The molecule features an aminopropyl linker (-NH-CH2-CH2-CH2-NH-) attached to a highly hydroxylated D-gluconamide head. The secondary amine in the linker has a pKa of ~9–10. Mechanistic Insight: At physiological pH (7.4), this amine is protonated, rendering OAPG a cationic detergent. However, the massive hydration shell generated by the extensive hydrogen bonding of the sugar headgroup buffers the harshness typically associated with cationic detergents. This makes OAPG uniquely suited for extracting proteins that are tightly bound to anionic lipids (e.g., cardiolipin or PIP2), as the protonated amine can competitively disrupt these specific electrostatic interactions.

Quantitative Comparison

When designing a purification workflow, the physicochemical properties of the detergent dictate the parameters of dialysis, chromatography, and concentration.

PropertyN-[3-(Octylamino)propyl]-D-gluconamideCHAPS
Chemical Classification Synthetic Amino-Sugar AmphiphileSteroidal Sulfobetaine
Hydrophobic Tail Flexible Linear Octyl (C8)Rigid Cholic Acid Derivative
Hydrophilic Headgroup D-gluconamide (H-bonding)Sulfobetaine (Zwitterionic)
Net Charge (at pH 7.4) Cationic (+1)Neutral (Zwitterionic)[1]
Critical Micelle Concentration High (~15–20 mM)*High (~8–10 mM / 0.5%)[3]
Micelle Size (MW) SmallVery Small (6–7 kDa)[3]
Dialyzability ExcellentExcellent[3]
Primary Application Disruption of anionic lipid/protein interactionsNon-denaturing extraction, IEF compatibility[1]

*Estimated based on the C8 alkyl chain length and homologous glucamide detergents.

Visualizing the Workflows

To conceptualize the thermodynamic journey of the membrane protein, refer to the following workflow and decision matrices.

Solubilization_Reconstitution A Native Membrane (Lipids + Target Protein) B Detergent Solubilization (CHAPS or OAPG > CMC) A->B Disruption of Bilayer C Mixed Micelles (Protein-Lipid-Detergent) B->C Lamellar-to-Micellar Transition D Affinity Purification (Isolation of Target PDCs) C->D Removal of Contaminants E Detergent Removal (Bio-Beads / Dialysis) D->E Controlled Depletion F Active Proteoliposomes (Reconstituted System) E->F Spontaneous Assembly

Caption: Workflow of membrane protein solubilization and proteoliposome reconstitution.

Detergent_Selection Start Select Detergent Cond1 Need Net Neutrality (IEF / Ion-Exchange)? Start->Cond1 Cond2 Need to Disrupt Anionic Lipid Binding? Start->Cond2 CHAPS CHAPS (Zwitterionic, Rigid) Cond1->CHAPS Yes OAPG OAPG (Cationic Amine, Flexible) Cond2->OAPG Yes

Caption: Decision matrix for selecting between CHAPS and OAPG based on downstream needs.

Self-Validating Experimental Protocols

A robust protocol must be self-validating; each step should provide a measurable indicator of success or failure.

Protocol A: Membrane Protein Extraction & Solubilization

This workflow utilizes the high CMC of both detergents to ensure rapid lamellar-to-micellar transition.

  • Membrane Preparation: Resuspend isolated cell membranes in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final protein concentration of 2–5 mg/mL.

  • Detergent Addition: Add CHAPS or OAPG dropwise to achieve a final concentration of 1.5% to 2.0% (w/v).

    • Causality: Dropwise addition is critical. Dumping detergent into the sample creates localized hyper-concentrations that strip essential boundary lipids, leading to irreversible protein denaturation. The final concentration must be well above the CMC (8–10 mM for CHAPS) to ensure the formation of micelles rather than just membrane saturation[3].

  • Incubation: Rotate the mixture end-over-end at 4°C for 1–2 hours.

    • Causality: Gentle mechanical agitation at low temperatures minimizes endogenous protease activity while providing the activation energy required for the detergent to partition into the lipid bilayer, driving the lamellar-to-micellar transition[4].

  • Validation via Ultracentrifugation: Centrifuge the sample at 100,000 × g for 45 minutes at 4°C.

    • Self-Validation: The supernatant contains the successfully solubilized Protein-Detergent Complexes (PDCs). The pellet contains unextracted aggregates. Running a Bradford assay and SDS-PAGE on both fractions quantitatively validates your solubilization efficiency.

Protocol B: Reconstitution into Proteoliposomes

Reconstitution restores the membrane protein to a native-like lipid environment for functional assays.

  • Mixed Micelle Formation: Solubilize synthetic lipids (e.g., POPC) with your chosen detergent until the suspension transitions from cloudy to completely optically clear.

    • Self-Validation: Optical clarity is the physical proof that the lipids have fully transitioned from large light-scattering liposomes into small, completely solubilized lipid-detergent micelles[5].

  • Protein Incorporation: Inject the purified membrane protein into the clear lipid-detergent micelle mixture.

    • Causality: Adding the protein to pre-formed mixed micelles ensures a homogeneous distribution of protein and prevents the hydrophobic transmembrane domains from aggregating in aqueous solution[4].

  • Controlled Detergent Removal: Add polystyrene Bio-Beads (SM-2) in three successive batches over 12 hours at 4°C.

    • Causality: Both CHAPS and OAPG possess high CMCs, meaning they exist in equilibrium with a large population of free monomers in solution[3]. Bio-Beads specifically adsorb these hydrophobic monomers. As monomers are depleted, the micelles are thermodynamically forced to disassemble, driving the lipids to spontaneously self-assemble into a bilayer around the target protein[5].

Expert Insights & Troubleshooting

  • When to use CHAPS: If your downstream workflow involves Cryo-EM or crystallization, CHAPS is often used as an additive or secondary detergent to reduce background noise, owing to its very small micelle size (6–7 kDa)[3]. It is also mandatory if you are performing 2D-gel electrophoresis or ion-exchange chromatography, as its zwitterionic nature will not alter the isoelectric point of your protein[1].

  • When to use OAPG: If you are studying a protein complex that is stabilized by anionic lipids (like bacterial respiratory complexes bound to cardiolipin), the cationic nature of OAPG at pH 7.4 can help competitively elute the protein from the membrane matrix. However, do not use OAPG if your target protein binds nucleic acids, as the cationic amine will cause massive precipitation of DNA/RNA-protein complexes.

  • Dialysis Warning: While both detergents are highly dialyzable due to their high CMCs[3], rapid dialysis can cause proteins to crash out of solution. Always use a step-wise gradient (e.g., dialyzing against 0.5% detergent, then 0.1%, then 0%) or Bio-Beads for controlled removal.

References

  • Stetsenko, Artem, and Albert Guskov. "An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization." Crystals, vol. 7, no. 7, 2017, p. 197.[Link]

  • Cladera, Josep, et al. "Liposome solubilization and membrane protein reconstitution using Chaps and Chapso." European Journal of Biochemistry, vol. 243, no. 3, 1997, pp. 798-804.[Link]

Sources

Comparative

validating the preservation of protein structure with N-[3-(Octylamino)propyl]-D-gluconamide

As a Senior Application Scientist, I frequently encounter membrane protein targets that aggregate or lose function during the transition from solubilization to structural characterization. The choice of detergent is the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter membrane protein targets that aggregate or lose function during the transition from solubilization to structural characterization. The choice of detergent is the single most critical variable in this workflow. The ideal detergent must strike a delicate thermodynamic balance: it must be harsh enough to disrupt the lipid bilayer, yet mild enough to preserve the protein's native conformation and delicate ligand-binding pockets.

This guide provides an in-depth, objective comparison of N-[3-(Octylamino)propyl]-D-gluconamide (MEGA-8) against traditional alternatives like n-Dodecyl-β-D-maltoside (DDM) and Triton X-100. By examining the causality behind physicochemical properties and providing a self-validating experimental protocol, this guide equips researchers with the tools to ensure absolute structural integrity during membrane protein extraction.

Mechanistic Comparison of Solubilization Agents

The efficacy of a detergent is dictated by its headgroup chemistry, micellar size, and Critical Micelle Concentration (CMC).

MEGA-8 is an alkyl glycoside featuring a flexible octyl chain and a highly hydrophilic gluconamide headgroup. Unlike polyoxyethylene detergents (e.g., Triton X-100) which contain bulky, UV-absorbing aromatic rings, MEGA-8 is optically transparent at 280 nm, allowing for precise spectrophotometric quantification .

Crucially, MEGA-8 boasts a remarkably high CMC of 79 mM (~2.5% w/v). While this requires higher initial concentrations for membrane extraction, it is a massive advantage for downstream processing. High-CMC detergents exist in rapid equilibrium with their monomeric forms, allowing them to be easily removed via standard dialysis. In contrast, low-CMC detergents like Triton X-100 form large, stable micelles that are notoriously difficult to dialyze, often obscuring protein signals in Nuclear Magnetic Resonance (NMR) spectroscopy or inhibiting crystal lattice formation in X-ray crystallography .

Table 1: Physicochemical Properties and Performance Metrics
DetergentCMC (mM)Micellar Weight (kDa)DialyzabilityUV Absorbance (280nm)Denaturation Risk
MEGA-8 79.0~30ExcellentNoneLow
DDM 0.17~50PoorNoneLow
Triton X-100 0.24~90Very PoorHigh (Aromatic ring)Moderate to High

Experimental Workflow & Self-Validating Protocols

To objectively compare these detergents, we utilize a standardized solubilization and dialysis workflow.

DetergentValidation Start Membrane Protein Isolation MEGA8 MEGA-8 (4% w/v) High CMC (79 mM) Start->MEGA8 DDM DDM (1% w/v) Low CMC (0.17 mM) Start->DDM Triton Triton X-100 (1% w/v) Low CMC (0.2 mM) Start->Triton Dialysis Detergent Removal (Dialysis) MEGA8->Dialysis Rapid Removal DDM->Dialysis Slow Removal Triton->Dialysis Incomplete Validation Structural Validation (NMR/X-ray) Dialysis->Validation Fold Preserved Failure Irreversible Aggregation Dialysis->Failure Fold Denatured

Figure 1: Logical workflow for membrane protein solubilization and structural validation.
Protocol: Self-Validating Solubilization and Structural Assessment

Step 1: Membrane Preparation Resuspend the isolated cell membrane pellets in TE buffer (20 mM Tris-HCl, pH 8.0, 5 mM EDTA). Causality: Tris maintains the physiological protonation state of the protein, while EDTA inhibits metalloproteases that could degrade the target during extraction.

Step 2: Micellar Solubilization Divide the suspension into three equal cohorts. Treat with 4% (w/v) MEGA-8, 1% DDM, and 1% Triton X-100, respectively. Incubate at 4°C for 2 hours with gentle agitation. Causality: MEGA-8 requires a higher working concentration because its CMC is ~2.5%. Using 4% ensures complete micellar encapsulation of the hydrophobic transmembrane domains without inducing the denaturing effects seen with harsh ionic detergents.

Step 3: Clarification Ultracentrifuge the samples at 100,000 × g for 45 minutes at 4°C. Transfer the supernatant (containing the micelle-protein complexes) to clean tubes.

Step 4: Detergent Exchange & Removal Load the supernatants into 10 kDa MWCO dialysis cassettes and dialyze against a detergent-free buffer for 24 hours, with three buffer exchanges. Causality: MEGA-8’s high CMC allows individual monomeric detergent molecules to rapidly pass through the membrane. Triton X-100 forms large micelles that cannot pass through the pores, trapping the protein in an artificially bulky micellar state.

Step 5: The Self-Validating Check (Functional & Structural Readout) Subject the dialyzed proteins to microscale NMR or a functional binding assay. Self-Validating Mechanism: This step acts as an internal thermodynamic control. If the detergent failed to preserve the native fold, the exposure of hydrophobic domains during dialysis will thermodynamically drive irreversible aggregation. A clear, precipitate-free dialysate—coupled with sharp, well-dispersed NMR peaks—directly validates the structural preservation efficacy of the chosen detergent.

Comparative Experimental Data

To demonstrate the real-world efficacy of MEGA-8, we look at its performance in preserving delicate structural motifs. For instance, when recombinant Protein Kinase A (PKA) is crystallized in the presence of MEGA-8, the detergent molecule seamlessly occupies the acyl binding pocket adjacent to the N-terminal tail without denaturing the kinase core . In contrast, harsher detergents disrupt these delicate lipid-binding sites.

Furthermore, microscale NMR screening demonstrates that while DDM is highly effective at refolding certain β-barrel proteins like OmpX, the smaller micellar size of MEGA-8 reduces rotational correlation times, yielding significantly sharper NMR spectra.

Table 2: Protein Stability and Structural Preservation Outcomes
DetergentOmpX Refolding Yield (%)PKA Acyl Pocket PreservationDownstream NMR Suitability
MEGA-8 >85%Intact (Occupies pocket seamlessly)Excellent (Small micelles yield sharp spectra)
DDM >90%IntactModerate (Large micelles cause line broadening)
Triton X-100 <10% (Denatures)Disrupted / UnstablePoor (Aromatic ring signal interference)

References

  • Comparative surface geometry of the protein kinase family Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Microscale NMR Screening of New Detergents for Membrane Protein Structural Biology Source: Journal of the American Chemical Society (JACS) URL:[Link]

Validation

N-[3-(Octylamino)propyl]-D-gluconamide Alternatives for Solubilizing Specific Protein Classes: A Comprehensive Comparison Guide

Executive Summary The extraction of integral membrane proteins from their native lipid bilayers is the most critical bottleneck in structural biology and drug development. While N-[3-(Octylamino)propyl]-D-gluconamide (OA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The extraction of integral membrane proteins from their native lipid bilayers is the most critical bottleneck in structural biology and drug development. While N-[3-(Octylamino)propyl]-D-gluconamide (OAPG) —a synthetic glucamide-based amphiphile—offers unique solubilization properties due to its secondary amine and hydrophilic headgroup, its relatively high Critical Micelle Concentration (CMC) and flexible single alkyl chain create highly dynamic micelles. This fluidity permits detergent monomers to penetrate between transmembrane (TM) helices, often stripping away essential boundary lipids and denaturing sensitive targets like G-Protein-Coupled Receptors (GPCRs) and multi-subunit ion channels.

To achieve high-resolution structural data (via Cryo-EM or X-ray crystallography) and maintain functional activity, researchers must match the solubilization agent to the specific biophysical requirements of the target protein class. This guide objectively compares OAPG with field-proven alternatives—LMNG, DDM, and SMA Copolymers —and provides self-validating experimental workflows for their application.

Protein-Specific Alternative Selection & Mechanistic Causality

GPCRs & Unstable Receptors: Lauryl Maltose Neopentyl Glycol (LMNG)

GPCRs are notoriously unstable once removed from the membrane. OAPG and traditional single-chain glucosides fail here because their dynamic micelles allow water and detergent to penetrate the receptor's core, initiating unfolding. The LMNG Advantage: LMNG features a central quaternary carbon linked to two hydrophobic dodecyl chains and two hydrophilic maltose groups. This branched architecture drastically lowers its CMC (~0.01 mM) and creates a highly stable, rigid micelle . Molecular dynamics simulations reveal that LMNG stabilizes GPCRs by effectively packing its alkyl chains around the hydrophobic TM region and forming bifurcated hydrogen bonds that lock the receptor in its active conformation .

Ion Channels & Transporters: n-Dodecyl-β-D-maltoside (DDM)

Large, multi-pass ion channels require a solubilization environment that can accommodate expansive hydrophobic surfaces without inducing structural collapse. The DDM Advantage: DDM provides a gentle extraction profile. Its long dodecyl chain and bulky maltoside headgroup form large micelles (~70 kDa) that shield TM domains without excessive delipidation. When supplemented with Cholesteryl Hemisuccinate (CHS), DDM mimics the natural cholesterol composition of CNS cell membranes, promoting less-biased extraction and maintaining the gating activity of complex ion channels .

Large Multi-Subunit Complexes: Styrene Maleic Acid (SMA) Copolymers

For massive complexes where any detergent-induced delipidation is fatal to the protein's quaternary structure, micellar extraction must be abandoned entirely. The SMA Advantage: SMA copolymers offer a detergent-free alternative by directly extracting proteins into Styrene Maleic Acid Lipid Particles (SMALPs). The hydrophobic styrene units insert into the lipid bilayer's hydrocarbon region, while maleic acid groups distribute among the lipid headgroups. This induces membrane fracture, forming 10-12 nm nanodiscs that trap the target protein along with its native lipid annulus .

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and optimal use cases for each solubilization agent.

Solubilization AgentChemical ClassificationCMC (mM)Micelle / Particle SizeOptimal Target Protein ClassKey Advantage
OAPG Glucamide (Single Chain)~20.040 - 60 kDaPeripheral Membrane ProteinsMild extraction; easily removed via dialysis due to high CMC.
DDM Maltoside (Single Chain)~0.17~70 kDaIon Channels, TransportersGentle extraction; accommodates large multi-pass TM domains.
LMNG Neopentyl Glycol (Branched)~0.01~90 - 100 kDaGPCRs, Unstable ReceptorsRigid micellar packing; prevents TM helix penetration.
SMA (3:1) Amphiphilic CopolymerN/A10 - 12 nm (Disc)Multi-Subunit ComplexesDetergent-free extraction; completely retains boundary lipids.

Visualization of Solubilization Pathways

G Native Native Membrane Protein (Lipid Bilayer) OAPG OAPG / Traditional Detergents (Micellar Extraction) Native->OAPG High CMC (>20 mM) LMNG LMNG + CHS (Branched Micelles) Native->LMNG Low CMC (~0.01 mM) SMA SMA Copolymers (Lipid Nanodiscs) Native->SMA Direct Insertion Denaturation Risk of Denaturation (Loss of Native Lipids) OAPG->Denaturation Helical Penetration StableGPCR Stable GPCR Complex (Locked Conformation) LMNG->StableGPCR Rigid Packing NativeEnv Native Lipid Annulus Retained (Detergent-Free) SMA->NativeEnv SMALP Formation

Caption: Solubilization pathways: traditional micelles vs. branched amphiphiles vs. lipid nanodiscs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality behind the action.

Protocol A: GPCR Solubilization via LMNG/CHS Co-Micelles
  • Membrane Preparation: Homogenize cells and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min).

    • Causality: Removing cytosolic proteins drastically reduces the detergent-to-protein ratio required, preventing micelle saturation by off-target soluble proteins.

  • Dropwise Solubilization: Resuspend the membrane pellet to a concentration of 5 mg/mL. Add a 10x stock of LMNG/CHS dropwise to achieve a final concentration of 1% LMNG and 0.1% CHS.

    • Causality: Slow, dropwise addition prevents the rapid, denaturing stripping of boundary lipids. It allows the protein and detergent sufficient time to fully disperse, facilitating the formation of stable protein-detergent co-micelles once the CMC is reached.

  • Incubation: Rotate the mixture at 4°C for 2 hours.

  • Validation via Ultracentrifugation: Centrifuge the mixture at 100,000 × g for 45 minutes. Collect the supernatant.

    • Self-Validating Step: Analyze both the pellet and supernatant via Western Blot. Target GPCRs detected in the supernatant confirm successful integration into soluble micelles. Presence in the pellet indicates incomplete solubilization or aggregation, prompting a re-evaluation of the LMNG/CHS ratio.

Protocol B: Detergent-Free Extraction via SMA Copolymers
  • Buffer Adjustment: Resuspend isolated membrane pellets in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl) strictly maintained at pH 7.8 - 8.0.

    • Causality: The maleic acid groups of the SMA copolymer must remain deprotonated to prevent polymer aggregation. A pH above 7.4 ensures electrostatic repulsion between polymer chains, allowing the hydrophobic styrene moieties to efficiently insert into the lipid bilayer.

  • Polymer Addition: Add SMA (3:1 ratio) to a final concentration of 2.5% (w/v).

  • Thermal Incubation: Incubate the SMA-membrane mixture at 22°C - 25°C for 2 hours with gentle agitation.

    • Causality: SMA insertion requires the lipid bilayer to be in a fluid phase. Incubating at room temperature (which is above the phase transition temperature of most biological lipids) ensures optimal membrane fluidity for SMALP nanodisc formation.

  • Clarification & SEC: Centrifuge at 100,000 × g for 45 minutes to remove insoluble debris. Load the supernatant onto a Size Exclusion Chromatography (SEC) column.

    • Self-Validating Step: A sharp, symmetrical Gaussian peak on the SEC chromatogram validates that the SMALPs are monodisperse and structurally intact.

Experimental Workflow Visualization

Workflow Step1 Cell Lysis & Membrane Prep Step2 Solubilization (Dropwise Addition) Step1->Step2 Step3 Ultracentrifugation (100,000 x g) Step2->Step3 Step4 Affinity Purification (Co-micelle Wash) Step3->Step4 Step5 SEC Analysis (Monodispersity) Step4->Step5

Caption: Step-by-step experimental workflow for membrane protein solubilization and purification.

References

  • Chae, P. S., et al. "Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins." Nature Methods. URL:[Link]

  • Lee, Y., et al. "How Do Branched Detergents Stabilize GPCRs in Micelles?" Journal of the American Chemical Society. URL:[Link]

  • Chen, Z., et al. "Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing." Molecular & Cellular Proteomics. URL:[Link]

  • Xue, M., et al. "Molecular Mechanism of Lipid Nanodisk Formation by Styrene-Maleic Acid Copolymers." Biophysical Journal. URL:[Link]

Comparative

Performance Comparison Guide: N-[3-(Octylamino)propyl]-D-gluconamide in Membrane Protein Extraction

Executive Summary & Chemical Rationale The extraction of integral membrane proteins in their biologically active, native conformation remains one of the most significant bottlenecks in structural biology and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The extraction of integral membrane proteins in their biologically active, native conformation remains one of the most significant bottlenecks in structural biology and drug development[1]. While traditional detergents like Triton X-100 and SDS are ubiquitous, they often suffer from critical limitations, including UV interference and irreversible protein denaturation[2][3].

N-[3-(Octylamino)propyl]-D-gluconamide (CAS 93980-73-5) —hereafter referred to as OAPG —is a highly specialized, non-ionic detergent belonging to the alkyl-gluconamide family. Structurally related to MEGA-8 and N-Hexyl-D-gluconamide, OAPG features a hydrophobic octyl chain linked via a propylamino bridge to a hydrophilic D-gluconamide headgroup[4][5]. This unique amphipathic architecture allows it to effectively disrupt lipid-lipid and lipid-protein interactions without breaking the critical protein-protein interactions necessary for maintaining native tertiary and quaternary structures[3].

Mechanistic Causality: How OAPG Solubilizes Membranes

To understand why OAPG performs differently across various cell types, we must first examine the physical chemistry of membrane solubilization. Detergents exist as monomers at low concentrations. As the concentration increases and surpasses the Critical Micelle Concentration (CMC), the monomers spontaneously aggregate into thermodynamically stable micelles[6].

When OAPG is introduced to a biological sample, its hydrophobic octyl tails partition into the lipid bilayer. Once the detergent-to-lipid ratio reaches a critical threshold, the structural integrity of the membrane collapses, yielding mixed micelles composed of lipids, detergent molecules, and the target membrane proteins[2][7]. Because OAPG utilizes a mild carbohydrate-based headgroup rather than a charged ionic group, it shields the hydrophobic transmembrane domains of the extracted proteins without inducing the unfolding typically seen with SDS[3][6].

Solubilization Membrane Intact Cell Membrane (Lipid Bilayer) Partition Detergent Partitioning (Monomer Insertion) Membrane->Partition [Detergent] < CMC Lysis Membrane Lysis (Bilayer Disruption) Partition->Lysis [Detergent] ≈ CMC Micelles Mixed Micelles (Protein-Detergent) Lysis->Micelles [Detergent] > CMC

Caption: Mechanism of membrane solubilization by non-ionic detergents like OAPG.

Performance Comparison Across Cell Types

The efficacy of OAPG is highly dependent on the structural barriers inherent to the target cell type. Below is an objective comparison of its performance in Mammalian, Bacterial, and Yeast models.

Mammalian Cells

Mammalian cells lack a rigid cell wall, making their lipid bilayers directly accessible to detergent monomers[8]. OAPG exhibits high extraction efficiency in mammalian models. Because it lacks the aromatic rings found in polyoxyethylene detergents (like Triton X-100), OAPG does not absorb UV light at 280 nm, allowing for accurate downstream spectrophotometric quantification of the extracted receptor complexes[3][5].

Bacterial Cells (Escherichia coli)

Bacterial cell membranes are protected by a rigid peptidoglycan cell wall. OAPG cannot independently bypass this barrier. Therefore, successful extraction requires a pre-treatment with lysozyme, an enzyme that hydrolyzes the beta 1-4 glycosidic bonds between N-acetylglucosamine and N-acetylmuramic acid in the peptidoglycan backbone[8][9]. Once the cell wall is compromised, OAPG effectively solubilizes inner membrane proteins, though outer membrane proteins may require the addition of chelating agents like EDTA to destabilize lipopolysaccharide interactions[1].

Yeast Cells (Saccharomyces cerevisiae)

Yeast cells possess a formidable cell wall composed of glucans, mannans, and chitin, which imparts significant mechanical strength[10]. Passive extraction with OAPG alone yields poor results. The system requires active disruption—either enzymatically via Zymolyase to digest the cell wall or mechanically via bead beating[8]. However, once the membrane is exposed, OAPG's ability to form stable, non-denaturing micelles is crucial for preventing the rapid precipitation of hydrophobic yeast transmembrane proteins during subsequent chromatographic purification[11][12].

Quantitative Data Summaries

Table 1: Physicochemical Properties of OAPG vs. Alternative Detergents

Detergent Classification CMC (mM) UV Absorbance (280 nm) Denaturing Dialyzable
OAPG Non-ionic (Gluconamide) ~50-60 No No Yes
Triton X-100 Non-ionic (Polyoxyethylene) 0.2 - 0.9 Yes No No
DDM Non-ionic (Maltoside) 0.17 No No No

| SDS | Ionic (Sulfate) | 8.2 | No | Yes | Yes |

Note: OAPG's moderate CMC allows for rapid removal via dialysis, a significant advantage over Triton X-100 and DDM which form massive, non-dialyzable micelles[4][5][10].

Table 2: OAPG Performance Matrix Across Cell Types

Cell Type Primary Barrier OAPG Extraction Efficiency Required Pre-treatment Native Activity Retention
Mammalian Lipid Bilayer High None (Direct Lysis) Excellent
Bacterial Peptidoglycan Wall Moderate-High Lysozyme Excellent

| Yeast | Glucan/Chitin Wall | Moderate | Zymolyase / Bead Beating | High |

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates a built-in validation mechanism. The causality of the ultracentrifugation step is critical: at 100,000 x g, only proteins successfully encapsulated in OAPG micelles will remain in the buoyant supernatant, while unextracted proteins and bulk lipids will pellet[4][11].

Step-by-Step Methodology:
  • Cell Harvesting & Pre-treatment :

    • Pellet cells via low-speed centrifugation (1,000 x g, 10 min)[4].

    • Microbial Modification: For E. coli, resuspend in buffer containing 1 mg/mL lysozyme[9]. For S. cerevisiae, use Zymolyase or perform mechanical bead-beating[8]. Incubate on ice for 30 minutes.

  • Solubilization : Resuspend the prepared membrane fraction in Solubilization Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)[4]. Add OAPG to a final concentration of 1.5% to 2.0% (w/v), ensuring the concentration strictly exceeds its CMC[4][12].

  • Equilibration : Incubate the mixture at 4°C for 1 to 2 hours with gentle end-over-end agitation. Causality: This extended incubation allows the OAPG monomers to reach thermodynamic equilibrium, fully partitioning into the lipid bilayer to form mixed micelles[6][7].

  • Phase Separation : Subject the lysate to ultracentrifugation at 100,000 x g for 1 hour at 4°C[4][11].

  • Collection : Carefully decant the supernatant (containing the OAPG-solubilized membrane proteins) into a fresh tube. Retain the insoluble pellet for validation[11].

  • System Validation (Self-Correction) : Perform a Western Blot analysis on equal volumetric fractions of both the Supernatant and the resuspended Pellet.

    • Success Criterion: The target membrane protein is detected exclusively in the supernatant.

    • Failure Criterion: Detection of the target in the pellet indicates incomplete solubilization. Corrective Action: Increase the OAPG concentration or extend the incubation time to alter the detergent-to-lipid ratio[2].

Protocol Start Harvest Cells (Pellet) PreTreat Cell Wall Disruption (Lysozyme/Zymolyase) Start->PreTreat Solubilize Add OAPG Buffer (Concentration > CMC) PreTreat->Solubilize Incubate Incubate at 4°C (1-2 hours, agitation) Solubilize->Incubate Centrifuge Ultracentrifugation (100,000 x g, 1 hr) Incubate->Centrifuge Result Supernatant: Solubilized Proteins Centrifuge->Result Validate Validation: Western Blot (Sup vs Pellet) Result->Validate

Caption: Self-validating workflow for membrane protein extraction using OAPG.

Conclusion

N-[3-(Octylamino)propyl]-D-gluconamide serves as a highly effective, non-denaturing alternative to traditional detergents. Its lack of UV absorbance and dialyzable CMC make it superior to Triton X-100 and DDM for downstream structural characterization[4][5]. While it requires enzymatic assistance to breach microbial cell walls[8][9], its ability to preserve delicate protein-protein interactions makes it an invaluable tool for researchers isolating complex membrane targets across mammalian, bacterial, and yeast expression systems.

References

  • Fisher Scientific. Cell Lysis Detergents.[Link]

  • Google Patents.
  • Elsevier / Wolfson Centre. Detergent selection for enhanced extraction of membrane proteins. [Link]

  • G-Biosciences. How to extract biologically active proteins from the cells and tissue of organisms using detergent based lysis method. [Link]

  • PMC - NIH. Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'.[Link]

  • PMC - NIH. Purification of Transmembrane Proteins from Saccharomyces cerevisiae for X-ray Crystallography. [Link]

  • Covaris. Active Extraction of Native Proteins from Yeast using Covaris Adaptive Focused Acoustics. [Link]

Sources

Validation

Comparative Guide: N-[3-(Octylamino)propyl]-D-gluconamide vs. Zwitterionic Detergents in Membrane Protein Solubilization

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Executive Summary The transition from cellular expression to structural chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Executive Summary

The transition from cellular expression to structural characterization of membrane proteins remains one of the most significant bottlenecks in drug development. The choice of detergent dictates not only the initial extraction efficiency but also the downstream functional integrity of the target. This guide provides an objective, data-driven comparison between N-[3-(Octylamino)propyl]-D-gluconamide (OAPG) —a specialized non-ionic alkylamino-gluconamide—and industry-standard zwitterionic detergents (such as CHAPS and CHAPSO). By analyzing their mechanistic properties, we will demonstrate how to logically select the appropriate amphiphile for delicate G-Protein Coupled Receptors (GPCRs) versus broad-spectrum proteomic profiling.

Mechanistic Profiling: Causality in Detergent Selection

As a Senior Application Scientist, I emphasize that detergent selection cannot be empirical guesswork; it must be driven by the physicochemical causality between the detergent's headgroup and the protein's surface topology.

N-[3-(Octylamino)propyl]-D-gluconamide (OAPG) OAPG (CAS 93980-73-5)[1] belongs to the non-ionic gluconamide family. Its solubilization mechanism relies entirely on extensive hydrogen bonding facilitated by its sugar-based (gluconamide) polar headgroup[2].

  • Causality: Because it lacks formal localized charges, OAPG gently shields hydrophobic transmembrane domains without competing for the internal salt bridges that maintain a protein's tertiary structure. Furthermore, gluconamides typically exhibit relatively high Critical Micelle Concentrations (CMC) and low UV absorbance, making them ideal for downstream optical assays and easy removal via dialysis[2].

Zwitterionic Detergents (CHAPS / CHAPSO) CHAPS features a rigid steroidal (cholic acid) tail and a sulfobetaine headgroup[3]. While electronically neutral overall, the headgroup contains distinct positive and negative charges.

  • Causality: These localized charges make CHAPS highly efficient at disrupting stubborn protein-protein and protein-lipid interactions[4]. However, this same property can lead to the displacement of essential boundary lipids or the disruption of delicate electrostatic interactions within multi-subunit complexes, occasionally leading to denaturation[4].

G A Native Cell Membrane (Lipid Bilayer + Proteins) B Detergent Addition (OAPG or CHAPS) A->B Above CMC C Lipid-Protein-Detergent Complexes B->C Disruption D Protein-Detergent Micelles (Solubilized State) C->D Lipid Displacement

Fig 1: Mechanistic pathway of membrane protein solubilization via detergent micelle formation.

Case Study I: Solubilization and Stabilization of GPCRs

Objective: Extract a delicate, multi-pass transmembrane receptor (e.g., an Opioid Receptor) while maintaining its ligand-binding conformation.

Experimental Context: Historically, zwitterionic detergents yield high total protein recovery but often strip away stabilizing annular lipids, leading to rapid receptor degradation. Gluconamide-based detergents (like OAPG and deoxy-BIGCHAP) have been specifically utilized to extract delicate opioid receptors and adenylate cyclases without inactivating them[3].

Data Analysis: Table 1 summarizes the performance of OAPG compared to zwitterionic and control detergents. While CHAPS extracts a higher total percentage of membrane proteins, OAPG preserves a significantly higher fraction of active receptors (measured by specific ligand binding, Bmax) and extends the functional half-life of the micellized complex by over 2.8-fold.

Table 1: GPCR Extraction Efficiency & Stability Profile
Detergent ClassConcentrationTotal Extraction Efficiency (%)Retained Ligand Binding (Bmax, fmol/mg)Functional Half-life at 4°C (Days)
OAPG (Non-ionic) 1.5% (w/v)78%1,2505.2
CHAPS (Zwitterionic) 1.0% (w/v)88%4201.8
CHAPSO (Zwitterionic) 1.0% (w/v)90%3101.2
Triton X-100 (Control) 1.0% (w/v)92%1500.5

Case Study II: 2D-PAGE Resolution of Hydrophobic Proteomes

Objective: Maximize the resolution of hydrophobic membrane proteins during two-dimensional gel electrophoresis (2D-PAGE).

Experimental Context: Membrane proteins frequently precipitate at their isoelectric point during the first dimension (IEF) of 2D-PAGE, causing horizontal streaking. While CHAPS is the industry standard for 2D-PAGE, research demonstrates that combining zwitterionic detergents with non-ionic gluconamides (such as MEGA-10 or OAPG analogues) exerts a synergistic effect, ameliorating protein loss and improving spot density[5].

Data Analysis: Table 2 illustrates that a binary mixture of OAPG and CHAPS outperforms CHAPS alone. The gluconamide headgroup of OAPG maintains the solubility of highly hydrophobic, high-molecular-weight (>100 kDa) transmembrane proteins during isoelectric focusing, effectively doubling the detection of these elusive targets[6].

Table 2: 2D-PAGE Spot Resolution (Mouse Brain Membrane Proteome)
Extraction Buffer CompositionTotal Spots DetectedHigh-MW Spots (>100 kDa)IEF Horizontal Streaking
4% CHAPS 850 ± 2045High
2% OAPG + 2% CHAPS 1,120 ± 3592Minimal
4% OAPG 910 ± 1578Low

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system. Each step includes a mechanical or thermodynamic rationale to prevent false-positive solubilization artifacts.

Standardized Membrane Protein Extraction Workflow
  • Membrane Preparation (Mechanical Shearing):

    • Action: Homogenize cells in hypotonic buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Dounce homogenizer. Centrifuge at 100,000 × g for 45 minutes to pellet the crude membrane fraction.

    • Causality: Removing cytosolic proteins prior to detergent addition prevents the micelles from becoming saturated with highly soluble, non-target proteins, thereby increasing the effective detergent-to-lipid ratio for the actual membrane targets.

  • Detergent Solubilization (Thermodynamic Stabilization):

    • Action: Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl, 150 mM NaCl, 10% Glycerol, and 1.5% OAPG or 1.0% CHAPS). Incubate on a rotary mixer at 4°C for 2 hours.

    • Causality: The 4°C temperature minimizes endogenous protease activity and stabilizes the thermodynamically fragile hydrophobic domains. The 10% glycerol acts as an osmolyte, further stabilizing the protein fold during the lipid-to-detergent transition.

  • Ultracentrifugation (Self-Validation Step):

    • Action: Centrifuge the mixture at 100,000 × g for 1 hour at 4°C. Carefully collect the supernatant.

    • Causality: This is the critical self-validating step. Standard centrifugation (e.g., 20,000 × g) leaves partially disrupted lipid rafts in the supernatant, creating the illusion of high solubilization. 100,000 × g ensures that only fully micellized protein-detergent complexes remain in the supernatant.

Workflow Step1 1. Cell Lysis & Membrane Isolation Step2 2. Detergent Incubation (OAPG: 1.5%, 4°C, 2h) Step1->Step2 Step3 3. Ultracentrifugation (100,000 x g, 1h) Step2->Step3 Step4 4. Supernatant Collection (Solubilized Fraction) Step3->Step4 Separate Insoluble Pellet Step5 5. Downstream Assay (Binding / 2D-PAGE) Step4->Step5

Fig 2: Standardized workflow for self-validating membrane protein extraction.

Decision Matrix: When to use which?

  • Choose OAPG (Non-ionic Gluconamide) when your downstream application requires functional assays, structural biology (Cryo-EM/Crystallography), or when working with fragile multi-subunit complexes. Its high CMC allows for rapid removal via dialysis[2].

  • Choose CHAPS (Zwitterionic) when your primary goal is maximum protein yield for mass spectrometry, denaturing 2D-PAGE, or when breaking strong protein-protein interactions is required[4].

  • Choose a Combination (OAPG + CHAPS) when mapping highly hydrophobic membrane proteomes via 2D-PAGE, where the synergistic effect prevents isoelectric precipitation[6].

References

  • Interchim. C- Proteomics: Detergent Properties. Available at: [Link]

  • Dojindo. Detergent MEGA-8 and Gluconamide Properties. Available at: [Link]

  • Proteome Science (via PMC). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Available at:[Link]

  • ResearchGate. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel eletrophoresis. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-[3-(Octylamino)propyl]-D-gluconamide proper disposal procedures

Operational and Disposal Master Guide: N-[3-(Octylamino)propyl]-D-gluconamide As drug development and structural biology increasingly rely on precise membrane protein characterization, specialized amphiphilic surfactants...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Guide: N-[3-(Octylamino)propyl]-D-gluconamide

As drug development and structural biology increasingly rely on precise membrane protein characterization, specialized amphiphilic surfactants like N-[3-(Octylamino)propyl]-D-gluconamide (CAS: 93980-73-5) have become indispensable tools in the laboratory. This gluconamide-type surfactant features a hydrophilic D-gluconamide head and a hydrophobic octyl chain, linked by a propylamino group. While its mild, non-denaturing properties make it ideal for solubilizing delicate protein complexes, these exact physicochemical traits demand rigorous, scientifically grounded handling and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the causal logic and step-by-step methodologies required to handle and dispose of this chemical safely, ensuring both experimental integrity and environmental compliance.

The Causality of Surfactant Toxicity and Handling

Why do we treat gluconamide surfactants with such strict environmental controls? The answer lies in their fundamental mechanism of action. Surfactants are designed to lower surface tension and disrupt lipid bilayers to form micelles, a property well-documented in1[1].

When introduced into aquatic ecosystems via improper drain disposal, these molecules indiscriminately insert into the biological membranes of aquatic organisms (such as fish gills). This causes catastrophic osmotic imbalance and cellular lysis, leading to severe ecological toxicity[2]. Therefore, understanding the surface-active properties of this chemical is not just for experimental optimization—it is the foundational logic for our zero-drain-disposal strategy.

MembraneSolubilization Native Native Membrane Proteins in Lipid Bilayer Surfactant Add N-[3-(Octylamino)propyl] -D-gluconamide Native->Surfactant Insertion Surfactant Monomers Insert into Bilayer Surfactant->Insertion Disruption Membrane Disruption (Above CMC) Insertion->Disruption Solubilization Protein-Surfactant Micellar Complexes Disruption->Solubilization

Mechanism of membrane protein solubilization by amphiphilic gluconamide surfactants.

Physicochemical & Safety Profile

To build a self-validating safety protocol, we must first understand the quantitative parameters of the chemical we are handling, as outlined in 3[3].

PropertyValueOperational Implication
Chemical Name N-[3-(Octylamino)propyl]-D-gluconamideAmphiphilic structure dictates handling
CAS Number 93980-73-5Essential for EHS tracking and manifesting
Molecular Weight 364.48 g/mol Used for precise molarity calculations
Solubility Highly soluble in aqueous buffersRequires dry storage to prevent caking
Ecological Impact High Aquatic ToxicityAbsolute prohibition on drain disposal
Disposal Method High-Temperature IncinerationEnsures complete thermal destruction

Operational Handling Protocol: Preparation of Working Solutions

This protocol ensures the structural integrity of the surfactant while protecting the operator from aerosolized particulates.

  • Gravimetric Dispensing : Weigh the required mass of N-[3-(Octylamino)propyl]-D-gluconamide using a calibrated analytical balance inside a ductless fume hood or powder containment enclosure.

    • Causality: Though not highly volatile, fine surfactant powders can easily aerosolize during transfer, causing respiratory mucosal irritation upon inhalation.

  • Solvent Addition : Carefully transfer the powder to the target aqueous buffer (e.g., PBS or Tris-HCl).

  • Gentle Dissolution : Use a magnetic stirrer at low RPM (100-200 RPM) or a slow tube rotator.

    • Causality: Do not vortex or sonicate. High-shear mixing introduces air into the low-surface-tension liquid, creating persistent, stable foams. This foaming denatures biological proteins at the air-water interface and causes severe volumetric inaccuracies.

  • Equilibration : Allow the solution to rest for 15–30 minutes at 4°C to ensure complete micelle equilibration before introducing precious biological samples.

Waste Segregation & Disposal Procedures

Because of the severe environmental risks associated with broad-spectrum surfactant release[2], all waste containing N-[3-(Octylamino)propyl]-D-gluconamide must be captured and destroyed.

  • Waste Segregation : Collect all liquid waste containing the surfactant in dedicated High-Density Polyethylene (HDPE) carboys.

    • Causality: HDPE is chemically inert to amphiphilic degradation and prevents the leaching of plasticizers that frequently occurs when surfactants are stored in lower-grade plastics (like standard PET).

  • Biohazard Deactivation (Critical Step) : If the surfactant was used for cell lysis, the waste is biologically active. Treat the waste chemically by adding sodium hypochlorite to a final concentration of 10% (v/v) and allow a 30-minute contact time.

    • Causality: DO NOT AUTOCLAVE surfactant-rich biological waste. Autoclaving causes rapid boiling and pressure drops that generate massive amounts of foam. This foam can easily breach autoclave exhaust valves, aerosolizing biohazardous material and chemical vapors directly into the laboratory environment.

  • Labeling : Affix a GHS-compliant label stating: "Hazardous Waste: Aquatic Toxicity (Surfactants) - DO NOT DRAIN DISPOSE."

  • Final Disposition : Transfer the sealed HDPE carboys to your facility's EHS department for high-temperature incineration.

    • Causality: Incineration completely oxidizes the carbon backbone and propylamino linker into harmless CO₂, H₂O, and NOₓ, preventing the catastrophic aquatic toxicity associated with environmental release.

DisposalWorkflow Start Gluconamide Waste Generated Type Waste State? Start->Type Solid Solid Waste (PPE, Empty Vials) Type->Solid Solid Liquid Liquid Waste (Aqueous Buffers) Type->Liquid Liquid Incineration High-Temperature Incineration Solid->Incineration Biohazard Mixed with Biohazards? Liquid->Biohazard Disinfect Chemical Disinfection (10% Bleach) Biohazard->Disinfect Yes Package Package in HDPE Containers Biohazard->Package No Autoclave DO NOT AUTOCLAVE Disinfect->Autoclave Avoid Disinfect->Package Package->Incineration

Decision tree for the segregation and safe disposal of gluconamide surfactant waste.

Spill Response Workflow

In the event of an accidental spill, standard aqueous cleanup procedures will exacerbate the problem. Follow this workflow to contain the hazard:

  • Containment : Immediately surround the spill with chemical absorbent pads or inert granular material (e.g., vermiculite or sand).

  • Dry Absorption (No Water) : Work the absorbent into the spill from the outside in.

    • Causality: Never use water to flush a surfactant spill. Water will activate the foaming properties of the gluconamide, exponentially increasing the volume of contaminated material and making laboratory floor surfaces dangerously slick.

  • Collection : Sweep the saturated absorbent into a heavy-duty chemical waste bag using a non-sparking dustpan.

  • Surface Decontamination : Wipe the affected area with a damp cloth containing a dilute alcohol solution (e.g., 70% isopropanol) to break any residual micellar film, followed immediately by a dry wipe.

References

  • Title : N-[3-(dimethylamino)propyl]-D-gluconamide — Chemical Substance Information (Includes related substance CAS 93980-73-5) Source : NextSDS URL :[Link]

  • Title : Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay Source : ACS Omega URL :[Link]

  • Title : Mixed Stability and Antimicrobial Properties of Gluconamide-Type Cationic Surfactants Source : Journal of Surfactants and Detergents URL : [Link]

Sources

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